Product packaging for 3-(2-Furanyl)-3-penten-2-one(Cat. No.:CAS No. 56335-77-4)

3-(2-Furanyl)-3-penten-2-one

Cat. No.: B13956012
CAS No.: 56335-77-4
M. Wt: 150.17 g/mol
InChI Key: JXBNWSXFXIUPHP-UHFFFAOYSA-N
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Description

Significance of Furan-Containing Organic Compounds in Chemical Sciences

Furan (B31954) and its derivatives are a cornerstone of heterocyclic chemistry, with their prevalence in natural products, pharmaceuticals, and materials science underscoring their importance. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts distinct electronic and steric properties to molecules. This influences their reactivity and biological activity. Furan-containing compounds are key intermediates in the synthesis of a wide array of more complex molecules, including new furan-type terpenoids. researchgate.netresearchgate.net The development of novel synthetic methods to access functionalized furans remains an active area of research, with techniques like copper-catalyzed regioselective synthesis and acid-catalyzed cascade reactions expanding the synthetic chemist's toolkit. rsc.orgacs.orgacs.org

Contextualization of α,β-Unsaturated Ketones in Contemporary Organic Synthesis

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated to a carbon-carbon double bond. foodb.ca This arrangement results in a versatile reactivity profile, making them valuable intermediates in a multitude of organic transformations. foodb.ca They can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition, allowing for the controlled formation of new carbon-carbon and carbon-heteroatom bonds. The synthesis of α,β-unsaturated ketones themselves has been the subject of extensive study, with methods ranging from the dehydration of β-hydroxy ketones to the dehydrohalogenation of α-halo ketones. orgsyn.orgwikipedia.org Their utility is demonstrated in the synthesis of complex natural products and other functional organic molecules.

Research Trajectories and Contemporary Relevance of 3-(2-Furanyl)-3-penten-2-one in Chemical Research

While extensive research on a wide range of furan derivatives and α,β-unsaturated ketones has been published, specific studies focusing solely on this compound are less common. However, its structure, which combines the furan moiety with the enone system, places it at the intersection of these two important classes of compounds. The chemical properties of this molecule can be inferred from the known reactivity of both its constituent functional groups. Research into related structures, such as other α,β-unsaturated ketones of the phenylfuran series, provides a basis for understanding its potential applications. chemicalpapers.com The synthesis of such compounds often involves condensation reactions between appropriate furan aldehydes and ketones. chemicalpapers.com The investigation of this compound and its analogs could be directed towards the development of new materials or as intermediates in the synthesis of novel bioactive compounds.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and for predicting its behavior in chemical reactions. Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C9H10O2 nih.govnist.gov
Molecular Weight 150.17 g/mol nih.gov
IUPAC Name 3-(furan-2-yl)pent-3-en-2-one nih.gov
CAS Registry Number 56335-77-4 nih.govnist.gov
Canonical SMILES CC=C(C1=CC=CO1)C(=O)C nih.gov
InChI Key JXBNWSXFXIUPHP-UHFFFAOYSA-N nih.gov

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

Spectroscopic data is indispensable for the structural elucidation and characterization of organic compounds. The mass spectrum of this compound has been reported, providing valuable information about its molecular weight and fragmentation pattern under electron ionization. nist.gov

Synthesis and Reactivity

The synthesis of this compound can be envisioned through established methodologies for the formation of α,β-unsaturated ketones. A plausible route would involve an aldol (B89426) condensation reaction between 2-acetylfuran (B1664036) and propanal, followed by dehydration of the resulting β-hydroxy ketone.

The reactivity of this compound is dictated by the interplay between the furan ring and the enone functional group. The furan ring can participate in electrophilic aromatic substitution reactions, while the enone system is susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon. Acid-catalyzed reactions of furans with α,β-unsaturated ketones can lead to the formation of more complex, substituted furan derivatives. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B13956012 3-(2-Furanyl)-3-penten-2-one CAS No. 56335-77-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56335-77-4

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-(furan-2-yl)pent-3-en-2-one

InChI

InChI=1S/C9H10O2/c1-3-8(7(2)10)9-5-4-6-11-9/h3-6H,1-2H3

InChI Key

JXBNWSXFXIUPHP-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CO1)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

The most direct and widely studied method for the synthesis of 3-(2-Furanyl)-3-penten-2-one is the base-catalyzed Aldol (B89426) condensation of furfural (B47365) with 2-butanone (B6335102). This reaction is of particular interest as it forms a carbon-carbon bond, extending the carbon chain of the biomass-derived furfural.

Aldol Condensation Pathways Involving Furfural and Related Aldehydes

The Aldol condensation between furfural and 2-butanone is a key reaction for producing C9 α,β-unsaturated carbonyl compounds. In this process, 2-butanone acts as the nucleophile, forming an enolate which then attacks the electrophilic carbonyl carbon of furfural. The initial product is a β-hydroxy ketone, specifically 3-hydroxy-3-(2-furanyl)pentan-2-one, which is the precursor to the target molecule.

The choice of catalyst is crucial in the Aldol condensation of furfural and 2-butanone, as it governs both the reaction rate and, importantly, the regioselectivity. Since 2-butanone is an unsymmetrical ketone, it can form two different enolates: one by deprotonation at the methyl group (C1) and another at the methylene (B1212753) group (C3). This leads to the potential formation of two different C9 isomers: a straight-chain product and a branched-chain product, respectively. The desired product, this compound, is the branched-chain isomer.

Magnesium-aluminum layered double hydroxide (B78521) (MgAl-LDH)-derived mixed oxides have emerged as highly effective catalysts for this reaction. mdpi.comresearchgate.net These materials possess both acidic and basic sites, which work in synergy to catalyze the condensation. The basic sites are responsible for the formation of the enolate ion from 2-butanone, while the Lewis acid sites can promote the subsequent dehydration of the aldol adduct. mdpi.comresearchgate.net

Studies have shown that the Mg/Al atomic ratio in the catalyst plays a significant role in its activity and selectivity. A catalyst with a 3:1 Mg:Al atomic ratio (LDO3) has been identified as particularly effective, providing the highest furfural conversion and selectivity towards the desired branched-chain C9 products. mdpi.comresearchgate.net This is attributed to its large surface area and a high concentration of medium-strength basic sites. mdpi.comresearchgate.net

The reaction conditions also have a profound impact on the regioselectivity. A higher molar ratio of 2-butanone to furfural (e.g., 5:1) has been found to favor the formation of the branched-chain C9 product. mdpi.com This is likely due to the increased concentration of the kinetically favored methylene enolate of 2-butanone. mdpi.com Optimal reaction conditions for maximizing the yield of the branched-chain isomer using an LDO3 catalyst have been reported as a 1:5 furfural to 2-butanone molar ratio, 5 wt.% catalyst loading, a reaction temperature of 120 °C, and a reaction time of 8 hours. mdpi.comresearchgate.net

Catalyst Performance in Furfural and 2-Butanone Aldol Condensation
CatalystMg/Al RatioFurfural Conversion (%)Branched-Chain C9 Selectivity (%)Reaction Conditions
LDO22:1557580°C, 8h, Furfural:2-Butanone 1:2
LDO33:16377120°C, 8h, Furfural:2-Butanone 1:5
LDO44:1587680°C, 8h, Furfural:2-Butanone 1:2

The mechanism of the Aldol condensation between furfural and 2-butanone over a solid base catalyst involves the formation of an enolate intermediate from 2-butanone. The regioselectivity of the reaction is determined by which α-proton is abstracted.

Formation of Enolates: 2-butanone has two types of α-hydrogens, on the methyl and methylene carbons. Abstraction of a proton from the methylene group leads to the formation of the kinetic enolate, which is generally formed faster. Abstraction from the methyl group results in the thermodynamic enolate.

Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of furfural to form a β-hydroxy ketone intermediate, 3-hydroxy-3-(2-furanyl)pentan-2-one.

Spectroscopic and Computational Evidence: In-situ Fourier transform infrared spectroscopy (FTIR) studies have been employed to investigate the adsorption of 2-butanone on the surface of MgAl mixed oxide catalysts. These studies suggest that at elevated temperatures, the methylene enolate of 2-butanone is the likely dominant surface intermediate. mdpi.comresearchgate.net Furthermore, Density Functional Theory (DFT) calculations support this, indicating that the formation of the methylene enolate ion is kinetically favorable on a model oxide surface like MgO(100). mdpi.comresearchgate.netchula.ac.th

The proposed reaction pathway for the formation of the branched-chain C9 product is as follows:

Adsorption of 2-butanone onto a basic site of the catalyst.

Abstraction of a proton from the methylene group to form the corresponding enolate.

Nucleophilic attack of the enolate on the carbonyl group of furfural to form the aldol addition product, 3-hydroxy-3-(2-furanyl)pentan-2-one.

Dehydration of the aldol adduct to yield this compound.

Dehydration Reactions for Formation of the α,β-Unsaturated Ketone Moiety

The final step in the synthesis of this compound is the dehydration of the initially formed aldol adduct, 3-hydroxy-3-(2-furanyl)pentan-2-one. This elimination reaction introduces the carbon-carbon double bond, resulting in the conjugated α,β-unsaturated ketone system.

In the context of using bifunctional catalysts like MgAl-LDH-derived mixed oxides, the dehydration of the β-hydroxy ketone can occur in the same reaction vessel as the Aldol condensation. The Lewis acidic sites present on the catalyst are believed to promote this dehydration step. mdpi.com The general mechanism for acid-catalyzed dehydration of an aldol product involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, and subsequent deprotonation to form the double bond. The formation of the conjugated system provides a thermodynamic driving force for this reaction.

While specific, isolated acid-catalyzed dehydration protocols for 3-hydroxy-3-(2-furanyl)pentan-2-one are not extensively detailed in the literature, the principles are well-established. The reaction conditions that favor the Aldol condensation over MgAl mixed oxides (e.g., 120 °C) are also sufficient to induce dehydration, leading to the direct formation of the α,β-unsaturated ketone. mdpi.com

Thermal dehydration is another potential method for converting the aldol adduct to the α,β-unsaturated ketone. This typically involves heating the isolated β-hydroxy ketone, often in the presence of a dehydrating agent or a catalyst. In many Aldol condensation reactions, simply heating the reaction mixture is sufficient to cause dehydration, especially when the resulting product is a stable, conjugated system. libretexts.org

For the synthesis of this compound, the dehydration appears to proceed readily under the conditions of the Aldol condensation itself, suggesting that elevated temperatures contribute to the elimination of water. mdpi.com Specific studies focusing solely on the thermal dehydration of 3-hydroxy-3-(2-furanyl)pentan-2-one are not prominent in the literature, as the one-pot condensation-dehydration approach is generally more efficient.

Optimized Reaction Parameters for Branched-Chain C9 Ketone Synthesis
ParameterOptimal ValueReference
CatalystMgAl-LDH derived mixed oxide (LDO3) mdpi.comresearchgate.net
Furfural:2-Butanone Molar Ratio1:5 mdpi.com
Catalyst Loading5 wt.% mdpi.comresearchgate.net
Reaction Temperature120 °C mdpi.comresearchgate.net
Reaction Time8 hours mdpi.comresearchgate.net

Friedel-Crafts Acylation or Related Alkylation/Acylation Strategies of Furan (B31954) Derivatives with Pentenone Precursors

The synthesis of furan-containing ketones often employs electrophilic aromatic substitution reactions, with the Friedel-Crafts acylation being a cornerstone method. researchgate.neteurekaselect.com This reaction involves the introduction of an acyl group onto the furan ring, typically using an acyl halide or an acid anhydride (B1165640) as the acylating agent in the presence of a catalyst. google.comnowgonggirlscollege.co.in While direct acylation of furan with a pentenone-derived precursor to form this compound is not a standard one-step procedure, the principles of Friedel-Crafts chemistry are fundamental to creating the core 2-acyl furan structure, which can serve as a key intermediate.

The furan ring is highly reactive towards electrophiles but is also sensitive to the strong acids typically used in Friedel-Crafts reactions, which can lead to polymerization and resinification. nowgonggirlscollege.co.in Consequently, the selection of appropriate catalytic systems and reaction conditions is critical to achieving desired products. The reaction generally proceeds by generating a highly electrophilic acylium ion from the acylating agent and the catalyst, which then attacks the electron-rich furan ring.

The choice of catalyst is paramount in the acylation of sensitive heterocyclic compounds like furan. Traditional Lewis acid catalysts, while effective for many aromatic systems, often present challenges.

Traditional Lewis Acids : Strong Lewis acids such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and ferric chloride (FeCl₃) have been used for furan acylation. google.com However, their high reactivity can lead to the formation of stable complexes with the resulting ketone product, which decreases yield and necessitates using the catalyst in stoichiometric amounts. google.com Furthermore, their strong acidity can easily promote the polymerization of the furan ring. nowgonggirlscollege.co.in

Milder Lewis Acids : To mitigate these issues, milder catalysts are preferred. Boron trifluoride (BF₃) has been identified as a particularly effective catalyst for furan acylation, capable of promoting the reaction smoothly even in small, catalytic quantities, which is a distinct advantage over catalysts that are consumed by complexation. google.com

Heterogeneous Catalysts : Modern green chemistry principles have driven the development of solid acid catalysts, which offer benefits such as easier separation, reduced waste, and potential for regeneration and reuse. Zeolites, with their well-defined pore structures and tunable acidity, have been explored for furan acylation. upenn.edu Other promising heterogeneous systems include mesoporous aluminosilicates like Al-MCM-41 and supported heteropoly acids, such as chromium-exchanged dodecatungstophosphoric acid on a K-10 clay support, which has demonstrated high conversion and selectivity for the acylation of furan with acetic anhydride. researchgate.netosti.gov

Below is a table summarizing various catalytic systems used for the acylation of furan and its derivatives.

Catalyst TypeSpecific Example(s)AdvantagesDisadvantagesReference(s)
Traditional Lewis AcidsAlCl₃, SnCl₄, FeCl₃High reactivityCauses polymerization, requires stoichiometric amounts, product complexation google.com
Milder Lewis AcidsBoron Trifluoride (BF₃)Effective in small catalytic amounts, fewer side reactionsCan still be sensitive to moisture google.com
ZeolitesH-ZSM-5, H-BEAShape selectivity, reusable, solid catalystPotential for diffusion limitations, requires specific reaction conditions upenn.eduacs.org
Mesoporous SilicatesAl-MCM-41High surface area, accommodates larger moleculesLower acidity compared to some zeolites osti.gov
Heteropoly AcidsCr-exchanged Dodecatungstophosphoric Acid on K-10High acidity and selectivity, reusableCan be thermally sensitive researchgate.net
Metal OxidesZrO₂Solid acid, stableCan have lower activity compared to stronger acids upenn.edu

In the electrophilic substitution of furan, the position of the incoming substituent is dictated by the electronic properties of the ring. The furan ring is an aromatic system where the oxygen heteroatom participates in the π-electron cloud.

The acylation of unsubstituted furan exhibits a very high degree of regioselectivity, with the reaction occurring almost exclusively at the 2-position (the α-carbon adjacent to the oxygen). This preference is a result of the superior stabilization of the cationic intermediate (the sigma complex or Wheland intermediate) formed during the reaction. When the electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, including the oxygen, which can effectively stabilize the charge through resonance. In contrast, attack at the C3 position (β-carbon) results in a less stable intermediate where the positive charge is delocalized over only two carbon atoms, without direct resonance stabilization from the oxygen atom.

This inherent electronic preference means that direct Friedel-Crafts acylation of furan with an appropriate acylating agent will reliably produce a 2-acyl furan. researchgate.netnowgonggirlscollege.co.in If both α-positions (C2 and C5) are available, a mixture might be possible, but the monosubstituted product is typically the 2-acyl furan. If the 2-position is already occupied by a substituent, the acylation will then be directed to the other available α-position (C5). osti.gov Achieving substitution at the β-positions (C3 or C4) through direct Friedel-Crafts acylation is generally not feasible and requires more complex, multi-step synthetic strategies involving directing groups or starting from a pre-functionalized furan ring. acs.org

Indirect and Biomass-Derived Synthesis Pathways

Pyrolysis represents a key thermochemical platform for converting lignocellulosic biomass into liquid fuels and valuable chemicals. asabe.org This process involves the thermal decomposition of organic materials at elevated temperatures in the absence of an oxidizing agent. asabe.org Fast pyrolysis, characterized by high heating rates and short vapor residence times, is specifically designed to maximize the yield of the liquid product, known as bio-oil. asabe.orgtorvergata.it

Bio-oil is a highly complex mixture, containing water and hundreds of different organic compounds derived from the depolymerization and fragmentation of the primary biomass components: cellulose, hemicellulose, and lignin. mdpi.comresearchgate.net The composition of bio-oil includes a wide array of chemical families, such as alcohols, aldehydes, ketones, carboxylic acids, phenols, and a significant fraction of furan derivatives. mdpi.comjree.ir Compounds like furfural (from hemicellulose) and 5-hydroxymethylfurfural (B1680220) (from cellulose) are common platform chemicals found in bio-oil. rsc.org While this compound is not typically identified as a primary product of pyrolysis, the bio-oil contains the necessary chemical precursors—namely furanics and ketones—that could potentially react under certain conditions to form such larger molecules.

The pyrolysis of lignocellulosic biomass yields three primary product streams: a liquid fraction (bio-oil), a solid residue (biochar), and a non-condensable gas fraction (syngas). asabe.org The distribution and composition of these products are highly dependent on both the feedstock and the process conditions.

Common Pyrolytic Products from Lignocellulosic Biomass

Biomass ComponentPrimary Pyrolysis ProductsReference(s)
HemicelluloseFurfural, Acetic Acid, other furanics and light oxygenates researchgate.net
CelluloseLevoglucosan, 5-Hydroxymethylfurfural (5-HMF), other furanics, light oxygenates rsc.orgnih.gov
LigninPhenols, Guaiacols, Syringols, other phenolic compounds researchgate.netdoaj.org

Optimizing the yield of a specific chemical class, such as furan derivatives, requires careful control over the pyrolysis process. Key parameters influencing product yields include:

Temperature : Lower temperatures (around 500 °C) in fast pyrolysis tend to favor the production of bio-oil. torvergata.it Higher temperatures can lead to secondary cracking of vapors, increasing the yield of gaseous products. rsc.org

Heating Rate : High heating rates are crucial for maximizing liquid yields by rapidly breaking down biomass polymers while minimizing char formation. asabe.org

Vapor Residence Time : Short residence times (typically < 2 seconds) are essential to quickly remove pyrolysis vapors from the hot reactor zone, preventing secondary reactions that degrade the desired liquid products into gas and char. asabe.orgtorvergata.it

Feedstock Properties : The initial composition of the biomass, including its carbon and moisture content, significantly impacts the final product distribution. nih.gov

Catalysis : The use of catalysts in the pyrolysis process (catalytic pyrolysis) can selectively promote the formation of certain products. For instance, acidic catalysts like zeolites can be used to deoxygenate the bio-oil and increase the yield of aromatic hydrocarbons or specific furan derivatives. researchgate.net

Effect of Process Parameters on Pyrolysis Product Yields

ParameterCondition to Maximize Bio-oil YieldReference(s)
TemperatureModerate (~500 °C) torvergata.it
Heating RateHigh asabe.org
Vapor Residence TimeShort (&lt; 2 s) asabe.org

The recovery of a specific chemical compound from the complex bio-oil matrix is a significant downstream processing challenge. A multi-step fractionation and purification strategy is required to isolate target molecules.

Vacuum Distillation : As an initial step, vacuum distillation can be used to separate the bio-oil into different fractions based on boiling points. This can help to remove water and lighter volatile compounds, concentrating the heavier, more valuable chemicals. jree.ircivilica.com

Liquid-Liquid Extraction (LLE) : This is a powerful technique for separating compounds based on their solubility in different immiscible liquid phases. By selecting an appropriate solvent, specific chemical families can be selectively extracted from the bio-oil. jree.ircivilica.com For example, basic solutions can be used to extract acidic compounds like phenols, while specialized solvents, including novel green solvents like deep eutectic solvents (DESs), have shown high efficiency for extracting phenolics and other polar compounds. mdpi.com

Acid-Alkali Precipitation : This chemical method is highly effective for separating acidic and basic compounds. By adjusting the pH of the bio-oil or its aqueous fractions, acidic components (like phenols and carboxylic acids) can be converted into their salts and extracted into an aqueous phase, and then re-precipitated by neutralization. jree.ircivilica.com

Chromatography : For final purification to obtain a single, high-purity compound, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) are typically employed, particularly at the laboratory or for high-value specialty chemicals.

This integrated approach allows for the systematic fractionation of bio-oil, enabling the isolation of valuable chemical fractions, from which a target compound like this compound or its precursors could be further purified. jree.ircivilica.com

Chemical Modification of Pre-existing Furan or Pentenone Scaffolds

The modification of existing molecular frameworks is a cornerstone of efficient organic synthesis. For this compound, this involves starting with either a furan derivative, such as 2-acetylfuran (B1664036) or 2-furancarboxaldehyde, and constructing the pentenone side chain, or beginning with a pentenone derivative and introducing the furan ring. These approaches rely on a toolkit of well-established organic reactions to perform the necessary transformations.

Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a process that converts one functional group into another. wikipedia.org This strategy is pivotal when a desired functional group is not present in the starting material or when its reactivity needs to be altered for a subsequent reaction. In the context of synthesizing this compound from a furan scaffold like 2-acetylfuran, olefination reactions are a primary tool.

One of the most prominent olefination methods is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orglibretexts.orgmasterorganicchemistry.com To synthesize this compound from 2-acetylfuran, the corresponding phosphonium ylide would be derived from ethyltriphenylphosphonium bromide. The ylide, generated by treatment with a strong base, would then react with 2-acetylfuran to form the desired double bond.

A closely related and often preferred alternative is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgnrochemistry.comalfa-chemistry.comyoutube.comorganic-chemistry.org This reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide, often leading to cleaner reactions and easier purification. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is its propensity to form the (E)-alkene with high stereoselectivity, which is often the desired isomer in α,β-unsaturated systems. nrochemistry.comalfa-chemistry.com The synthesis would involve the reaction of 2-acetylfuran with the anion of diethyl ethylphosphonate.

ReactionFuran PrecursorReagentBaseTypical SolventProduct
Wittig Reaction2-AcetylfuranEthyltriphenylphosphonium bromiden-ButyllithiumTetrahydrofuran (B95107) (THF)This compound
Horner-Wadsworth-Emmons2-AcetylfuranDiethyl ethylphosphonateSodium hydride (NaH)Tetrahydrofuran (THF)This compound

Another powerful FGI strategy involves the aldol condensation . This reaction can be employed to form the carbon-carbon bond and the α,β-unsaturated system in a single step. For instance, the condensation of furfural (2-furancarboxaldehyde) with 2-butanone under basic or acidic conditions could potentially yield the target compound, although control of regioselectivity and prevention of self-condensation of the ketone are important considerations. researchgate.netrsc.orgosti.gov

Cross-coupling reactions represent a more modern approach to FGI. Palladium-catalyzed reactions, for example, could be used to couple a furan-containing organometallic reagent with a suitable pentenone precursor bearing a leaving group (e.g., a halide or triflate) at the 3-position. mdpi.comsci-hub.seshef.ac.ukresearchgate.netrsc.org This method offers a high degree of control over the formation of the carbon-carbon bond.

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Carbonyl Functionality

As an α,β-unsaturated ketone, 3-(2-Furanyl)-3-penten-2-one possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C-2) and the β-carbon of the double bond (C-4). Reactions at the carbonyl carbon are termed direct or 1,2-additions, while reactions at the β-carbon are known as conjugate or 1,4-additions. The regiochemical outcome of a nucleophilic attack is largely governed by the nature of the nucleophile, a concept explained by Hard/Soft Acid/Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, whereas the β-carbon is a "soft" center. Consequently, "hard" nucleophiles preferentially undergo 1,2-addition, while "soft" nucleophiles favor 1,4-addition.

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. libretexts.org This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O π-bond and the formation of a tetrahedral intermediate. ucalgary.ca

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are characterized by a highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety. msu.edulumenlearning.com These reagents are considered hard nucleophiles and, therefore, overwhelmingly favor 1,2-addition to the carbonyl group of α,β-unsaturated ketones. libretexts.org Research on the reactions between various alkyl 2-furyl ketones and Grignard reagents has shown that steric factors can influence the reaction pathway. For instance, the reaction with methylmagnesium iodide results exclusively in 1,2-addition products. However, as the steric bulk of the Grignard reagent or the ketone's substituents increases, the potential for competing conjugate addition (1,4- and 1,6-addition involving the furan (B31954) ring) rises. actachemscand.org

Hydride-based reducing agents also exhibit regioselectivity based on their hardness. Lithium aluminum hydride (LiAlH₄) is a hard source of hydride ions (H⁻) and reliably reduces α,β-unsaturated ketones to the corresponding allylic alcohol via 1,2-addition. khanacademy.org Sodium borohydride (B1222165) (NaBH₄), being a milder and softer reducing agent, can yield a mixture of 1,2- and 1,4-addition products, although 1,2-addition often predominates under standard reaction conditions. nih.gov

Table 1: Expected Regioselectivity of Nucleophilic Addition to this compound
Reagent TypeSpecific ReagentNucleophile HardnessPredominant PathwayResulting Functional Group
OrganometallicGrignard Reagents (e.g., CH₃MgBr)Hard1,2-AdditionTertiary Alcohol
OrganometallicOrganolithium Reagents (e.g., CH₃Li)Hard1,2-AdditionTertiary Alcohol
HydrideLithium Aluminum Hydride (LiAlH₄)Hard1,2-AdditionSecondary Alcohol
HydrideSodium Borohydride (NaBH₄)Borderline/Soft1,2-Addition (often with competing 1,4-addition)Secondary Alcohol

The direct addition of organometallic reagents or hydrides to the carbonyl group of this compound results in the formation of alcohols after an acidic workup. ucalgary.calibretexts.org

Reaction with Organometallic Reagents : The addition of a Grignard or organolithium reagent (R'-M) yields a tertiary allylic alcohol. The incoming R' group forms a new carbon-carbon bond at the former carbonyl carbon.

Reaction with Hydride Reagents : Reduction with LiAlH₄ or NaBH₄ introduces a hydride to the carbonyl carbon, producing a secondary allylic alcohol.

These transformations effectively convert the ketone functionality into an alcohol while preserving the furan ring and the adjacent double bond.

Condensation reactions at the carbonyl carbon involve the addition of a nucleophile followed by the elimination of a small molecule, typically water. These reactions are fundamental for synthesizing derivatives such as imines and acetals.

The reaction of this compound with a primary amine (R-NH₂) under acidic catalysis is expected to yield an α,β-unsaturated imine. The reaction proceeds through a 1,2-addition mechanism. worktribe.com The amine nitrogen attacks the carbonyl carbon, forming a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to form a neutral hemiaminal (or carbinolamine). In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. researchgate.net For most α,β-unsaturated aldehydes and ketones, the formation of the imine via this 1,2-addition-elimination pathway is kinetically favored over the competing 1,4-conjugate addition of the amine. worktribe.comresearchgate.net

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Reactivity of the Alkene Moiety

The alkene portion of this compound is the primary site for several important classes of chemical transformations, including electrophilic additions and cycloaddition reactions. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent acetyl group.

Electrophilic addition reactions involve the initial attack of an electrophile on the electron-rich π-system of the alkene. In this reaction, the π bond is broken, and two new σ bonds are formed. For an α,β-unsaturated ketone like this compound, the reaction can proceed via different pathways, primarily dictated by the stability of the intermediate carbocation.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene in this compound is expected to follow Markovnikov's rule. This rule states that the proton (H+) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

In this specific molecule, the initial protonation can occur at either carbon of the double bond. Protonation at the carbon adjacent to the furan ring would place a positive charge on the carbon adjacent to the carbonyl group. This carbocation is destabilized by the electron-withdrawing inductive effect of the carbonyl oxygen. Conversely, protonation at the carbon of the ethyl group would generate a carbocation on the carbon bearing the furan ring. This carbocation is stabilized by resonance with the adjacent furan ring. Therefore, the reaction proceeds through the more stable, furan-stabilized carbocation, with the halide ion subsequently attacking this electrophilic center.

An important consideration is the possibility of 1,4-conjugate addition. Due to the conjugated system, the initial protonation might occur at the carbonyl oxygen, followed by the attack of the halide at the terminal carbon of the double bond. The resulting enol would then tautomerize to the more stable keto form. The dominant pathway (1,2-addition vs. 1,4-addition) depends on the specific reaction conditions and the nature of the hydrogen halide.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond typically proceeds through a cyclic halonium ion intermediate. The π electrons of the alkene attack one halogen atom, displacing a halide ion and forming a three-membered ring. The displaced halide ion then attacks this intermediate from the side opposite to the ring (anti-addition) to open it, resulting in the formation of a vicinal dihalide. This anti-addition mechanism has significant stereochemical consequences.

The stereochemical outcome of electrophilic additions to this compound is a critical aspect of its reactivity.

In hydrohalogenation, the reaction proceeds through a planar carbocation intermediate. Because this intermediate is flat, the subsequent nucleophilic attack by the halide ion can occur from either face (top or bottom) with roughly equal probability. If the addition reaction creates a new stereocenter and no other stereocenters are present in the molecule, a racemic mixture of two enantiomers will be formed.

In the case of halogenation, the mechanism involves a cyclic halonium ion. The subsequent backside attack by the halide ion dictates an anti-addition stereochemistry. This means the two halogen atoms add to opposite faces of the original double bond. The specific stereoisomers formed (enantiomers or diastereomers) will depend on the configuration of the starting alkene and the symmetry of the resulting product.

Table 1: Predicted Stereochemical Outcomes of Addition Reactions

Reaction TypeIntermediateStereoselectivityTypical Product
Hydrohalogenation (e.g., + HBr)Planar CarbocationNon-stereoselectiveRacemic mixture of enantiomers (if a new stereocenter is formed)
Halogenation (e.g., + Br₂)Cyclic Bromonium IonAnti-additionDiastereomers with anti-stereochemistry

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds in a single step. The alkene moiety in this compound can participate as a 2π-electron component in several types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a six-membered ring. wikipedia.org The reactivity of this reaction is governed by frontier molecular orbital (FMO) theory. A normal-demand Diels-Alder reaction is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com

The alkene in this compound is conjugated to a carbonyl group, which is a strong electron-withdrawing group. This electronic feature makes the compound an excellent dienophile. organic-chemistry.orgyoutube.com It will readily react with electron-rich dienes, such as cyclopentadiene (B3395910) or 1,3-butadiene, to form cyclohexene (B86901) derivatives.

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, when cyclic dienes are used, the reaction typically favors the formation of the endo product over the exo product due to favorable secondary orbital interactions in the transition state. wikipedia.orgchemistrysteps.com

A [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, occurs between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne) to yield a five-membered heterocyclic ring. wikipedia.org The alkene in this compound, being electron-deficient, serves as an effective dipolarophile in these reactions. wikipedia.org

Common 1,3-dipoles that can react with this compound include:

Nitrones: React to form isoxazolidines. wikipedia.orgorganicreactions.org The reaction is a concerted, pericyclic process, and its regioselectivity is controlled by the frontier molecular orbitals of the nitrone and the dipolarophile. wikipedia.org

Azomethine Ylides: Lead to the formation of pyrrolidine (B122466) rings.

Nitrile Oxides: Produce isoxazolines.

Azides: Result in the formation of triazolines, which can subsequently lose N₂ to form other products.

Computational studies on the [3+2] cycloaddition between a similar compound, 1-(furan-2-yl)-N-phenylmethanimine oxide (a furan-containing 1,3-dipole), and styrene (B11656) (a dipolarophile) have shown that the reaction proceeds through a one-step, asynchronous mechanism. rsc.org The analysis indicated that the meta-endo isomer was the most favored product both kinetically and thermodynamically. rsc.org This type of detailed mechanistic understanding allows for the prediction of product distribution in related systems.

Table 2: Research Findings on an Analogous [3+2] Cycloaddition Reaction

ReactantsReaction TypeKey FindingsPredicted Major ProductSource
1-(furan-2-yl)-N-phenylmethanimine oxide and styrene[3+2] CycloadditionProceeds via a non-polar, one-step, asynchronous mechanism.Meta-endo isomer (both kinetically and thermodynamically favored) rsc.org

These findings suggest that the [3+2] cycloaddition of this compound with various 1,3-dipoles would be a highly effective and selective method for constructing complex, five-membered heterocyclic systems.

Cycloaddition Reactions

[3+2] Cycloaddition Reactions with Dipoles
Mechanistic Investigations of Selectivity (Regio-, Stereo-)

The selectivity observed in reactions involving this compound is governed by the interplay of electronic effects, steric hindrance, and reaction conditions. In cycloaddition reactions, for instance, the furan ring can act as a diene. The regioselectivity of such reactions is influenced by the electronic nature of both the furan derivative and the reacting dienophile. Theoretical studies on related furan derivatives using Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) have shown that the distribution of electron density and the energies of frontier molecular orbitals are key predictors of reaction outcomes. researchgate.netnih.govrsc.orgnih.gov

For this compound, the pentenone substituent at the 2-position of the furan ring exerts a significant electronic influence. This can affect the regioselectivity of reactions like electrophilic substitution on the furan ring or cycloadditions. For example, in [3+2] cycloaddition reactions involving furan-imine oxides, the formation of specific regioisomers (e.g., meta-endo) can be strongly favored both thermodynamically and kinetically. rsc.org The stereoselectivity, particularly the preference for endo versus exo products in Diels-Alder reactions, is often under thermodynamic control due to the low stability of the initial adducts, which allows for retro-Diels-Alder reactions and equilibration to the more stable isomer. researchgate.net

Interactive Table: Factors Influencing Reaction Selectivity
FactorInfluence on RegioselectivityInfluence on StereoselectivityExample Reaction Type
Electronic Effects Governed by matching the electron-rich and electron-poor sites of reactants; predicted by Frontier Molecular Orbitals (FMO).Can influence the orientation of reactants in the transition state (e.g., secondary orbital interactions favoring endo products).Diels-Alder, [3+2] Cycloaddition
Steric Hindrance Favors attack at the less hindered position of the molecule.Can disfavor the formation of sterically crowded isomers, sometimes overriding electronic preferences.Nucleophilic Addition, Electrophilic Substitution
Catalyst/Reagent Can direct the reaction to a specific site through coordination. d-nb.infoChiral catalysts can induce the formation of one enantiomer over another.Asymmetric Synthesis, Metal-Catalyzed Cross-Coupling
Thermodynamic vs. Kinetic Control Under kinetic control, the product that forms fastest predominates. Under thermodynamic control, the most stable product is favored. researchgate.netThe endo product is often the kinetic product in Diels-Alder reactions, while the exo is thermodynamically more stable. researchgate.netDiels-Alder Reaction
Influence of Solvent and Temperature on Reaction Kinetics

The kinetics of reactions involving this compound are highly sensitive to solvent and temperature. The solvent can influence reaction rates through polarity, hydrogen bonding capabilities, and the hydrophobic effect. For Diels-Alder reactions involving furan derivatives, a significant rate acceleration is often observed in water compared to organic solvents. researchgate.net This can be attributed to the hydrophobic effect, which forces the nonpolar reactants together, and hydrogen bonding, which can stabilize the transition state.

Interactive Table: Solvent and Temperature Effects on Kinetics
ParameterEffect on Reaction RateEffect on EquilibriumGeneral Principle
Solvent Polarity Polar solvents can stabilize charged intermediates or transition states, accelerating reactions that proceed through polar mechanisms. mdpi.comCan shift the equilibrium by preferentially solvating products or reactants.Solvation Effects
Hydrogen Bonding Protic solvents (e.g., water, methanol) can act as hydrogen bond donors or acceptors, stabilizing transition states and accelerating reactions. researchgate.netCan influence the relative stability of products and reactants.Specific Solvation
Temperature Increase Increases the rate of both forward and reverse reactions by providing more kinetic energy to overcome the activation barrier (Arrhenius equation). nih.govFor exothermic, reversible reactions (like many furan Diels-Alder reactions), an increase in temperature shifts the equilibrium toward the reactants (Le Chatelier's principle). nih.govThermodynamics & Kinetics

Reactivity of the Furan Ring

Electrophilic Aromatic Substitution Potentials

The furan ring is a π-electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. ucalgary.ca The oxygen atom's lone pair of electrons are delocalized into the ring, increasing its nucleophilicity. pearson.com This enhanced reactivity allows EAS reactions to occur under milder conditions.

Substitution on the furan ring preferentially occurs at the C2 (α) position. chemicalbook.com This regioselectivity is due to the greater stability of the carbocation intermediate formed when the electrophile attacks the C2 position. The positive charge in this intermediate can be delocalized over three resonance structures, including one where the charge is stabilized by the oxygen atom. chemicalbook.comquora.com In contrast, attack at the C3 (β) position results in a less stable intermediate with only two significant resonance structures. chemicalbook.com For this compound, the primary site for electrophilic attack would therefore be the C5 position, which is the other unsubstituted α-position on the furan ring.

Oxidation and Reduction of the Furan Moiety

The furan moiety is susceptible to both oxidation and reduction. The oxidation of furans can proceed through various pathways depending on the oxidant and reaction conditions. researchgate.net For instance, photo-sensitized oxygenation can lead to the formation of furan-3(2H)-ones via an intermediate open-chain enetrione. rsc.org More aggressive oxidation, such as with vanadium(V) oxide, can cause ring-opening to yield maleic anhydride (B1165640). researchgate.net The oxidation of furan rings can also be a key step in synthetic methodologies, where the furan acts as a "caged electrophile" that is unmasked upon oxidation to react with nucleophiles. tcichemicals.com

Reduction of the furan ring typically occurs via hydrogenation. This process sequentially yields dihydrofurans and, upon complete saturation, tetrahydrofurans. wikipedia.org

Ring-Opening and Rearrangement Reactions

The furan ring can undergo a variety of ring-opening and rearrangement reactions, making it a versatile building block in organic synthesis. mdpi.com Acid- or metal-catalyzed reactions can promote ring-opening to form 1,4-dicarbonyl compounds. rsc.org

Rearrangement reactions are also common. The Achmatowicz reaction, for example, is a well-known transformation where furans are converted into dihydropyran compounds. wikipedia.org Another significant transformation is the hydrogenative ring-rearrangement of furan derivatives like furfural (B47365) into cyclopentanone, a reaction that proceeds through a furan ring rearrangement catalyzed by Lewis acids. mdpi.com Such rearrangements can be used to perform ring expansion, converting the five-membered furan ring into a six-membered ring or rearranging it into a different five-membered carbocyclic ring. libretexts.org

Oxidation and Reduction Processes of the Compound

Oxidation of the molecule can occur at either the furan ring or the pentenone system. As discussed, oxidation of the furan ring can lead to dearomatization or ring-opening. researchgate.net The α,β-unsaturated ketone moiety is also prone to oxidation. Studies on the OH-radical-initiated oxidation of 3-penten-2-one (B1195949) have shown that the reaction proceeds with a high rate coefficient, leading to products such as acetaldehyde, methyl glyoxal, and 2-hydroxypropanal. copernicus.orgcopernicus.org In the context of this compound, oxidation could therefore yield a complex mixture of products resulting from attack at either the ring or the side chain.

Reduction of the compound can also be directed to one of several functional groups. The carbonyl group can be reduced to a secondary alcohol. The conjugated C=C double bond can be reduced, either selectively or in conjunction with the carbonyl group, depending on the reducing agent (e.g., catalytic hydrogenation vs. hydride reagents). Finally, the furan ring itself can be hydrogenated to dihydrofuran and tetrahydrofuran (B95107) derivatives, typically under more forcing conditions. wikipedia.org

Interactive Table: Potential Redox Products of this compound
Reaction TypeReactive SitePotential Product(s)
Oxidation Furan RingMaleic anhydride derivatives (ring-opening) researchgate.net, Furanone derivatives (dearomatization) rsc.org
Oxidation Pentenone C=C bondEpoxides, Diols, or oxidative cleavage products (e.g., acetaldehyde, methyl glyoxal) copernicus.org
Reduction Ketone C=O group3-(2-Furanyl)-3-penten-2-ol
Reduction Pentenone C=C bond3-(2-Furanyl)-pentan-2-one
Reduction Furan Ring3-(Tetrahydro-2-furanyl)-3-penten-2-one wikipedia.org
Full Reduction All sites3-(Tetrahydro-2-furanyl)-pentan-2-ol

Selective Reduction of Carbonyl and Olefinic Bonds

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible groups in conjugation: the carbonyl (C=O) and the olefinic (C=C) bonds. The choice of reducing agent and reaction conditions determines which bond is reduced.

1,2-Reduction (Carbonyl Reduction): The selective reduction of the carbonyl group to a hydroxyl group, leaving the C=C double bond intact, is a common transformation for α,β-unsaturated ketones. This can typically be achieved using hydride reagents like sodium borohydride (NaBH₄). For instance, studies on similar furyl ketones have demonstrated that reduction with NaBH₄ can proceed with high stereoselectivity. nih.gov This pathway yields 3-(2-Furanyl)-3-penten-2-ol.

1,4-Reduction (Conjugate Reduction): The selective reduction of the olefinic bond while preserving the carbonyl group is known as a conjugate or Michael reduction. This can be accomplished through catalytic hydrogenation using specific catalysts or with reagents designed for 1,4-addition. Biotransformations using certain yeast strains have proven effective in selectively hydrogenating the C=C double bond in analogous furan-containing chalcones, yielding the corresponding saturated ketone, 3-(2-Furanyl)-pentan-2-one. mdpi.com

Complete Reduction: Stronger reducing agents or more forcing conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) under higher hydrogen pressure, can lead to the reduction of both the carbonyl and olefinic bonds.

Table 1: Potential Products from Selective Reduction Reactions


Oxidative Transformations to Carboxylic Acids and Other Products

The oxidative transformation of this compound can target either the furan ring or the pentenone side chain. The furan ring, in particular, is susceptible to oxidative cleavage, a reaction that can convert the heterocyclic ring into a dicarboxylic acid derivative.

One of the most effective methods for this transformation is ozonolysis. Treatment of a furan derivative with ozone (O₃), followed by an oxidative workup (e.g., with hydrogen peroxide), cleaves the ring to yield carboxylic acids. In the case of this compound, this would be expected to break the furan ring, potentially leading to more complex poly-functionalized molecules after further reaction of the side chain. Another powerful method involves oxidation with reagents like ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ and an oxidant like sodium periodate (B1199274) (NaIO₄). This method is known to efficiently cleave the furan ring to give carboxylic acids. nih.gov Furthermore, under certain conditions, methyl ketones can be converted to carboxylic acid derivatives via oxidative cleavage of the C-C bond adjacent to the carbonyl group, analogous to the haloform reaction. nsf.gov

Radical-Initiated Reactions

Hydroxyl-Radical Initiated Oxidation Pathways

The atmospheric oxidation of furan and its derivatives is primarily initiated by reaction with the hydroxyl (OH) radical during the daytime. acs.orgwhiterose.ac.ukcopernicus.org For furan-containing compounds, the dominant initial pathway is the electrophilic addition of the OH radical to the furan ring, typically at the C2 or C5 positions, as these are the most electron-rich. acs.orgresearchgate.net This addition forms a chemically activated hydroxy-furan adduct radical.

This adduct has two primary fates:

Ring-Retaining Pathway: The radical can be stabilized by collision and subsequently react with molecular oxygen (O₂). This leads to the formation of ring-retaining products such as 5-hydroxy-2-furanone compounds. researchgate.net

Ring-Opening Pathway: The chemically activated adduct can undergo rapid isomerization, leading to the cleavage of a C-O bond in the ring. This ring-opening pathway forms unsaturated 1,4-dicarbonyl compounds. acs.orgresearchgate.net

For this compound, the OH radical could also potentially add to the C=C bond of the pentenone side chain or abstract a hydrogen atom, but addition to the furan ring is expected to be a major reaction channel based on studies of similar molecules. whiterose.ac.uk The specific products would be complex due to the substituted nature of the molecule.

Atmospheric Degradation Mechanisms

The atmospheric lifetime and degradation of this compound are governed by its reactions with key atmospheric oxidants, including OH radicals (daytime), nitrate (B79036) radicals (NO₃, nighttime), and ozone (O₃). acs.orgacs.org The high reactivity of the furan ring towards these oxidants suggests a relatively short atmospheric lifetime. whiterose.ac.uknih.gov

Direct photolysis involves the degradation of a molecule upon absorbing light. For this compound, the chromophore is the extended conjugated system of the furyl-pentenone structure. α,β-Unsaturated ketones are known to absorb UV radiation, which can lead to photochemical reactions. nih.gov The primary photochemical processes for such compounds include E/Z (cis-trans) isomerization around the double bond and [2+2] photocycloadditions, which can lead to dimerization or reaction with other olefins. nih.govyoutube.com The n→π* transition of the carbonyl group is often responsible for the photochemical reactivity. nih.gov However, specific experimental studies detailing the photolytic degradation pathways and quantum yields for this compound are not available in the cited literature.

Hydrolysis is a chemical degradation process involving reaction with water. For a molecule to undergo significant hydrolysis under typical atmospheric or environmental conditions, it must contain a susceptible functional group, such as an ester, amide, or halide. The structure of this compound consists of ketone, alkene, and furan ether functionalities. These groups are generally stable and not prone to hydrolysis under neutral pH conditions. Therefore, hydrolytic degradation is not considered a significant atmospheric or environmental fate for this compound.

Table 2: Summary of Atmospheric Degradation Pathways ```html


Table of Compounds

Compound Name
This compound
3-(2-Furanyl)-3-penten-2-ol
3-(2-Furanyl)-pentan-2-one
3-(2-Furanyl)-pentan-2-ol
Sodium borohydride
Palladium on carbon
Ozone
Ruthenium tetroxide
Sodium periodate
5-hydroxy-2-furanone
Furan
Acetaldehyde
Methyl glyoxal
2-hydroxypropanal
3-penten-2-one
Sodium borohydride
Gilman cuprates
Ruthenium
Ozonolysis
Perfluoro-2-methyl-3-pentanone
Hydroxycinnamaldehydes

Despite a comprehensive search for scientific literature, no computational studies specifically investigating the hydration reactions of the chemical compound this compound were found.

Therefore, the section on "," specifically subsection "3.5.2.3. Computational Studies on Hydration Reactions," cannot be provided at this time due to the absence of available research data on this topic.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-(2-Furanyl)-3-penten-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

The ¹H NMR spectrum of this compound is crucial for determining its stereochemistry, specifically the configuration (E or Z) around the C3=C4 double bond. The chemical shifts and coupling constants of the vinylic proton (H4) and the ethyl group protons (H5) are key indicators.

In α,β-unsaturated systems, the relative positions of substituents significantly influence the chemical shifts of olefinic protons. For the E-isomer, where the furan (B31954) ring and the methyl group at C5 are on opposite sides of the double bond, the vinylic proton H4 is expected to be deshielded by the anisotropic effect of the carbonyl group. Conversely, in the Z-isomer, this effect would be different.

The stereochemistry is definitively assigned through Nuclear Overhauser Effect (NOE) experiments. In an NOE experiment, irradiating the protons of the methyl group at C5 (H5) would result in a spatial correlation (an enhancement of the signal) to the vinylic proton H4 if they are in close proximity, which would be characteristic of the Z-isomer. An NOE correlation between the furan proton H3' and H4 would suggest the E-isomer. The magnitude of the vicinal coupling constant between H4 and the methylene (B1212753) protons of the ethyl group can also provide stereochemical information.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (E)-3-(2-Furanyl)-3-penten-2-one (Note: These are predicted values based on analogous compounds. Actual experimental values may vary.)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (CH₃-C=O)2.2 - 2.4s (singlet)-
H4 (=CH)6.8 - 7.2q (quartet)~7.0 Hz
H5 (CH₂-CH₃)1.9 - 2.1dq (doublet of quartets)~7.0, ~1.5 Hz
H6 (CH₂-CH₃)1.0 - 1.2t (triplet)~7.5 Hz
H3' (Furan)6.5 - 6.7dd (doublet of doublets)~3.5, ~1.8 Hz
H4' (Furan)6.3 - 6.5dd (doublet of doublets)~3.5, ~0.8 Hz
H5' (Furan)7.5 - 7.7dd (doublet of doublets)~1.8, ~0.8 Hz

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a map of the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon. For this compound, distinct signals are expected for the carbonyl carbon, the olefinic carbons, the carbons of the furan ring, and the aliphatic carbons of the acetyl and ethyl groups.

The carbonyl carbon (C2) is the most deshielded, typically appearing far downfield (>195 ppm). The olefinic carbons (C3 and C4) resonate in the 120-150 ppm range, with their exact shifts influenced by the substituents. The carbons of the furan ring also appear in the aromatic/olefinic region, generally between 110 and 155 ppm. libretexts.org Aliphatic carbons of the acetyl (C1) and ethyl (C5, C6) groups appear in the upfield region of the spectrum. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar functional groups. compoundchem.comwisc.edu)

CarbonPredicted δ (ppm)Carbon Type
C125 - 30CH₃ (Acetyl)
C2195 - 205C=O (Ketone)
C3135 - 145C=C (Quaternary)
C4125 - 135C=C (CH)
C515 - 20CH₂ (Ethyl)
C610 - 15CH₃ (Ethyl)
C2'150 - 155C (Furan, substituted)
C3'110 - 115CH (Furan)
C4'110 - 115CH (Furan)
C5'140 - 145CH (Furan)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping out atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the vinylic proton H4 and the methylene protons H5, and between H5 and the methyl protons H6, confirming the ethyl group structure and its attachment to the double bond. It would also show correlations between the coupled protons within the furan ring (H3' to H4', and H4' to H5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signal for H4 in the ¹H spectrum would correlate to the C4 signal in the ¹³C spectrum, and the signals for the furan protons (H3', H4', H5') would correlate to their respective carbons (C3', C4', C5').

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is critical for connecting different spin systems and identifying quaternary carbons. Key expected correlations for this compound would include:

H1 (acetyl CH₃) to C2 (carbonyl) and C3.

H4 (vinylic CH) to C2, C3, C5, and C2' of the furan ring.

H5 (ethyl CH₂) to C3, C4, and C6.

H3' (furan) to C2', C4', C5', and C3.

Together, these 2D NMR experiments provide a robust and detailed confirmation of the entire molecular framework of this compound.

Quantum mechanical calculations have become a valuable tool for predicting NMR parameters and aiding in spectral assignment and structure verification. researchgate.net Density Functional Theory (DFT) methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, can calculate nuclear magnetic shielding tensors with high accuracy. globalresearchonline.netrsc.org

The process involves:

Building a 3D model of the candidate molecule (e.g., E and Z isomers of this compound).

Performing a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). researchgate.net

Calculating the NMR shielding constants for the optimized geometry using the GIAO method.

Converting the calculated shielding constants to chemical shifts (δ) by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS).

By comparing the calculated chemical shifts for different possible isomers or structures with the experimental data, the most likely structure can be identified. nih.gov This method is particularly powerful for distinguishing between stereoisomers where experimental data may be ambiguous. Studies on other furan derivatives and α,β-unsaturated ketones have shown excellent linear correlation between calculated and experimental ¹H and ¹³C chemical shifts, making this a reliable validation tool. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. dtu.dk

The IR and Raman spectra of this compound are expected to display several characteristic bands corresponding to its key functional groups. These spectra are often complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1660 and 1685 cm⁻¹ for the α,β-unsaturated ketone. Conjugation with the C=C double bond lowers the frequency from that of a simple aliphatic ketone (typically 1715 cm⁻¹). This vibration would also be present, though likely weaker, in the Raman spectrum.

Alkene (C=C) Stretch: The stretching vibration of the C=C double bond, conjugated with both the carbonyl group and the furan ring, is expected to appear as a medium-to-strong band in the IR spectrum around 1610-1640 cm⁻¹. This vibration often gives a strong signal in the Raman spectrum due to the polarizability of the π-system.

Furan Ring Vibrations: The furan ring has several characteristic stretching and bending modes. globalresearchonline.net Key bands include C=C stretching vibrations typically found near 1580, 1500, and 1400 cm⁻¹. A C-O-C stretching mode is also expected around 1000-1050 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching from the furan ring will appear above 3100 cm⁻¹. Olefinic C-H stretching will be just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be visible in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound (Note: Predicted values based on typical group frequencies for analogous structures. mdpi.com)

Functional Group/VibrationPredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Furan, Vinylic)3150 - 3020Medium-WeakMedium
C-H Stretch (Aliphatic)3000 - 2850MediumMedium
C=O Stretch (Conjugated Ketone)1685 - 1660StrongMedium-Weak
C=C Stretch (Conjugated Alkene)1640 - 1610Medium-StrongStrong
C=C Stretch (Furan Ring)~1580, ~1500, ~1400Medium-StrongMedium-Strong
C-O-C Stretch (Furan Ring)1050 - 1000StrongWeak

Analysis of Conjugation Effects on Vibrational Modes

The molecular structure of this compound is characterized by a conjugated π-electron system extending across the furan ring, the carbon-carbon double bond, and the carbonyl group. This conjugation significantly influences the vibrational modes of the molecule, which can be observed using infrared (IR) and Raman spectroscopy.

The delocalization of π-electrons leads to a decrease in the bond order of the C=C and C=O double bonds and an increase in the bond order of the intervening single bonds. This effect results in predictable shifts in their characteristic vibrational frequencies. researchgate.net

C=O Stretching Vibration: In unconjugated ketones, the carbonyl (C=O) stretching frequency typically appears in the range of 1715-1735 cm⁻¹. For this compound, due to conjugation, this band is expected to shift to a lower wavenumber, generally appearing in the 1650-1700 cm⁻¹ region. This red shift is a hallmark of conjugation, indicating a weakening of the carbonyl bond.

C=C Stretching Vibration: Similarly, the stretching vibration of the C=C double bond in the pentene chain, which is in conjugation with both the furan ring and the carbonyl group, will be observed at a lower frequency than that of an isolated double bond (typically 1620-1680 cm⁻¹). This band is often intense in the Raman spectrum. globalresearchonline.net

Furan Ring Vibrations: The vibrational modes of the furan ring itself are also affected. The symmetric and asymmetric stretching vibrations of the ring's C=C bonds are sensitive to substitution and conjugation. globalresearchonline.net In this compound, the electron-withdrawing nature of the pentenone substituent influences the electron distribution within the furan ring, causing shifts in its characteristic absorption bands. rsc.org

These shifts provide valuable qualitative and quantitative information about the extent of π-electron delocalization within the molecule.

Computational Prediction of Vibrational Spectra

Computational chemistry offers powerful tools for predicting and interpreting the vibrational spectra of molecules like this compound. arxiv.orgresearchgate.net Density Functional Theory (DFT) is a widely used method for this purpose, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)). nih.gov

The process involves:

Geometry Optimization: The first step is to calculate the molecule's lowest-energy three-dimensional structure.

Frequency Calculation: Once the geometry is optimized, a frequency analysis is performed. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each vibrational mode. nih.gov

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov

These computational predictions are invaluable for:

Assigning Experimental Bands: Assisting in the definitive assignment of complex experimental IR and Raman spectra, where bands may overlap. rsc.org

Visualizing Vibrational Modes: Allowing for the visualization of the atomic motions associated with each specific frequency.

Studying Isomers: Predicting the spectra for different isomers (e.g., E/Z isomers) of the molecule, aiding in their identification.

Table 1: Predicted Vibrational Frequencies for a Conjugated Furan System
Vibrational ModeTypical Unconjugated Frequency (cm⁻¹)Expected Conjugated Frequency (cm⁻¹)Notes
C=O Stretch1715-17351650-1700Red-shifted due to π-electron delocalization.
C=C Stretch (alkene)1620-16801600-1640Frequency lowered by conjugation with furan and carbonyl.
C=C Stretch (furan ring)~1500-1600VariableFrequencies are sensitive to the electronic effects of the substituent.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. escholarship.org This precision allows for the unambiguous determination of the elemental formula.

For this compound, the molecular formula is C₉H₁₀O₂. nist.govnist.gov Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. ruc.dk

Table 2: Exact Mass Data for this compound
ParameterValueSource
Molecular FormulaC₉H₁₀O₂ nist.govnist.gov
Calculated Monoisotopic Mass150.06808 uN/A
Nominal Mass150 u nist.govnist.gov

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. chemguide.co.uk The resulting mass spectrum, a plot of relative ion abundance versus m/z, serves as a molecular fingerprint.

The mass spectrum for this compound shows a molecular ion peak at m/z = 150. nist.gov The fragmentation pattern is consistent with its structure as a furan-containing α,β-unsaturated ketone. Key fragmentation pathways for ketones often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orglibretexts.org

Expected fragment ions include:

[M-15]⁺ (m/z 135): Loss of a methyl radical (•CH₃) from the acetyl group.

[M-29]⁺ (m/z 121): Loss of an ethyl radical (•CH₂CH₃) from the pentene chain.

[M-43]⁺ (m/z 107): Loss of the acetyl radical (•COCH₃), a common fragmentation for methyl ketones. libretexts.org

Acylium Ions: The formation of stable acylium ions is also prominent. The peak at m/z 43 ([CH₃CO]⁺) is often a base peak or at least a very significant peak in the spectra of methyl ketones. chemguide.co.uklibretexts.org

Furan-containing Fragments: Cleavage can also yield ions containing the furan ring, such as a furyl cation or related structures.

The analysis of these characteristic fragments allows for the confirmation of the different structural components of the molecule. imreblank.ch

Coupled Techniques (e.g., GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile compounds like this compound within complex mixtures. nist.govnih.gov

In GC-MS analysis:

Separation: The sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the GC column. mdpi.comresearchgate.net this compound will have a specific retention time under a given set of conditions (e.g., column type, temperature program). nist.gov

Detection and Identification: As each separated component elutes from the GC column, it enters the mass spectrometer. The MS provides a mass spectrum for each component, allowing for positive identification by comparing the spectrum to a library of known compounds (like the NIST library) or through manual interpretation of the fragmentation pattern. nist.govmendeley.com

This technique is essential for quality control, purity assessment, and the analysis of the compound in complex matrices such as food or environmental samples. nih.gov

Electronic Spectroscopy: UV/Visible (UV/Vis) Absorption

UV/Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. googleapis.com For this compound, the extended conjugated system gives rise to characteristic absorptions.

The primary electronic transition of interest is the π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. rsc.org This is an allowed transition and typically results in a strong absorption band (a K-band). Due to the extensive conjugation involving the furan ring and the enone system, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This shifts the absorption maximum (λ_max) to longer wavelengths, well into the easily accessible UV region (>200 nm). googleapis.com

A weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is also expected. This transition (an R-band) occurs at a longer wavelength but with a much lower intensity compared to the π → π* transition. googleapis.com The position of these absorption maxima can be influenced by the solvent polarity.

Table 3: Expected UV/Vis Absorption Data for this compound
Transition TypeTypical ChromophoreExpected λ_max RegionIntensity (ε)
π → π* (K-band)Conjugated enone + furan220-300 nmHigh (>10,000)
n → π* (R-band)Carbonyl group (C=O)>300 nmLow (10-100)

Characterization of Conjugated Systems and Chromophores

The defining structural feature of this compound is its extended π-conjugated system, which arises from the delocalization of electrons across the furan ring, the carbon-carbon double bond, and the carbonyl group. This conjugation is the primary determinant of the molecule's electronic absorption properties and is responsible for its chromophoric nature. The furan ring, being an electron-rich aromatic heterocycle, acts as an effective electron-donating group within this system. nih.govwikipedia.org

The chromophore in this compound can be described as a donor-π-acceptor (D-π-A) type system. Here, the furan moiety serves as the electron donor, the penten-2-one backbone constitutes the π-bridge, and the carbonyl group functions as the electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon commonly observed in similar α,β-unsaturated ketones bearing benzofuran (B130515) moieties. researchgate.net

The electronic absorption spectra of such conjugated systems are typically characterized by intense absorption bands in the near-UV region. These absorptions are primarily attributed to π → π* electronic transitions within the conjugated system. For α,β-unsaturated ketones, these transitions often result in strong absorption of blue and green light. researchgate.net In furan-containing polycyclic aromatic compounds, the electron-rich nature of the furan unit can lead to more efficient photo-induced ICT compared to analogous systems with less electron-donating components. nih.gov

The characterization of these conjugated systems and chromophores is fundamental to understanding the molecule's potential applications in materials science, such as in the development of functional dyes and photoinitiators. researchgate.net

Computational Prediction of Electronic Transitions

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful tool for predicting the electronic transitions and spectroscopic properties of molecules like this compound. researchgate.netnih.gov These methods allow for the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the simulation of UV-Visible absorption spectra.

A computational study on the closely related chalcone (B49325), (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, using DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set, provides a valuable reference for understanding the electronic properties of this compound. researchgate.net For this analogous molecule, the calculated HOMO and LUMO energies, as well as the energy gap (ΔE), offer insights into the electronic transitions.

Table 1: Calculated Electronic Properties of a Structurally Similar Furan-Containing Chalcone. researchgate.net
ParameterCalculated Value
HOMO EnergyData not specified
LUMO EnergyData not specified
Energy Gap (ΔE)Data not specified
Dipole Moment3.33 Debye

The HOMO-LUMO energy gap is a critical parameter, as it is directly related to the energy of the lowest electronic transition, which typically corresponds to the longest wavelength absorption band (λmax) in the UV-Vis spectrum. A smaller energy gap generally correlates with a longer λmax. In conjugated systems like this compound, the primary electronic transition is expected to be from the HOMO, which is likely localized over the electron-rich furan and the C=C bond, to the LUMO, which is expected to have significant character on the electron-withdrawing carbonyl group.

TD-DFT calculations can further refine these predictions by simulating the entire electronic absorption spectrum, providing information on the wavelengths, oscillator strengths, and nature of the electronic transitions (e.g., π → π* or n → π*). For example, in a comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, TD-DFT was used to simulate the UV-Vis absorption spectrum, elucidating the electronic transition characteristics of the molecule. nih.gov Similar computational approaches have been successfully applied to a wide range of organic chromophores to understand their photophysical properties. mdpi.comd-nb.infonih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformational Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical behavior. Computational methods like Density Functional Theory (DFT) and ab initio calculations are employed to model these characteristics with high accuracy.

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to predict molecular properties. uni-muenchen.de DFT methods, such as the widely used B3LYP hybrid functional, calculate the electronic structure of a molecule based on its electron density. researchgate.net Ab initio calculations derive results directly from theoretical principles without the inclusion of experimental data. researchgate.net

For molecules like 3-(2-Furanyl)-3-penten-2-one, these calculations are used to determine the most stable three-dimensional structure, known as the ground state geometry. This process involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement of the atoms. epstem.net Studies on similar furan-containing chalcones have successfully used the B3LYP functional with basis sets like 6-311++G(d,p) to compute optimized geometries that show good agreement with experimental data. researchgate.netepstem.net These calculations also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. epstem.netmdpi.com

Table 1: Representative Calculated Ground State Properties for a Furan-Containing Chalcone (B49325) (Note: This data is for (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, a structurally related compound, and is presented to illustrate the type of results obtained from DFT calculations.) epstem.net

PropertyMethodCalculated Value
Dipole MomentB3LYP/6-311++G(d,p)3.33 Debye
HOMO EnergyB3LYP/6-311++G(d,p)-6.01 eV
LUMO EnergyB3LYP/6-311++G(d,p)-2.15 eV
Energy Gap (HOMO-LUMO)B3LYP/6-311++G(d,p)3.86 eV

Conformational isomers are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. The study of these isomers and the energy required to interconvert them is crucial for understanding a molecule's flexibility and preferred shapes.

Computational chemists map the potential energy surface (PES) to visualize the energy landscape of a molecule. nih.gov This is often done by systematically changing specific dihedral angles and calculating the energy at each point. The resulting map reveals energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. nih.govfiveable.me For example, in a study of a complex piperidin-4-one with furan (B31954) substituents, a PES scan was performed on key dihedral angles to identify the lowest energy conformation. researchgate.net A similar approach for this compound would involve rotating the furan ring relative to the pentenone backbone and the ethyl group to identify the most stable conformers and the energy barriers separating them.

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. This compound, being a ketone, can exist in equilibrium with its enol tautomer. The study of tautomeric equilibria is vital as the reactivity of a compound can depend on the proportion of each tautomer present. orientjchem.org

DFT calculations are a powerful tool for investigating these equilibria. orientjchem.orgnih.gov By calculating the total electronic energies of both the keto and enol forms, researchers can determine their relative stabilities. Furthermore, the transition state for the interconversion can be located, and its energy can be used to calculate the activation barrier for the tautomerization process. orientjchem.org Studies on other β-dicarbonyl compounds have shown that the keto form is generally more stable, though the energy difference and activation barrier can be influenced by factors like solvent effects. orientjchem.org

Table 2: Calculated Energies for Keto-Enol Tautomerism of 3-phenyl-2,4-pentanedione (Note: This data is for an analogous compound and illustrates the application of DFT in studying tautomerization. Energies are in kcal/mol.) orientjchem.org

MediumTransition State Energy Barrier (from Keto)Energy Difference (Enol - Keto)More Stable Tautomer
Gas Phase30.6117.89Keto
Cyclohexane30.8217.34Keto
Carbon Tetrachloride30.8417.27Keto
Methanol31.2316.55Keto
Water31.2616.50Keto

Reaction Mechanism Elucidation

Understanding the detailed pathway of a chemical reaction, including the intermediate steps and energy changes, is a central goal of chemistry. Computational methods provide a window into these transient processes.

Transition State Theory (TST) is a fundamental model used to explain the rates of chemical reactions. wikipedia.org It postulates that reactants pass through a high-energy state called an activated complex or transition state before forming products. fiveable.mewikipedia.org This transition state corresponds to a saddle point on the potential energy surface, representing an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. fiveable.melibretexts.org

The activation energy (Ea) is the minimum energy required to transform reactants into the transition state. wuxiapptec.com Computationally, it is calculated as the difference in energy between the transition state and the reactants. ox.ac.uk This value is critical as it is directly related to the reaction rate constant (k) through the Arrhenius equation. fsu.eduopentextbc.ca By locating the transition state structure and calculating its energy, chemists can predict reaction rates and understand how changes to the reactants will affect the reaction's feasibility. ma.edu

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. nih.gov It proposes that the capacity for changes in electron density, rather than molecular orbital interactions, governs chemical reactions. researchgate.net MEDT provides insights into the molecular mechanism of bond formation by analyzing the changes in electron density along the reaction pathway. nih.gov

A key concept in MEDT is the analysis of bond formation as a C-to-C coupling of pseudoradical centers that are generated during the reaction. researchgate.net In polar reactions, the flow of electron density from the nucleophile to the electrophile, termed Global Electron Density Transfer (GEDT), facilitates the formation of these centers and lowers the activation energy. nih.gov An MEDT study of a reaction involving this compound would involve analyzing the topology of the Electron Localization Function (ELF) to understand how and when new bonds are formed. nih.govmdpi.com This approach has been successfully applied to cycloaddition reactions involving furan, clarifying whether the mechanism is concerted or stepwise. nih.gov

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical and computational chemistry used to predict the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as a nucleophile, while the LUMO, the lowest energy orbital without electrons, acts as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In the context of this compound, the distribution and energies of its frontier molecular orbitals dictate its electrophilic and nucleophilic sites, providing insights into its behavior in various chemical reactions. While specific computational studies exclusively on this compound are not widely available, valuable insights can be drawn from studies on structurally analogous compounds, such as furan-containing chalcones.

A pertinent example is the computational study of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, a compound that shares the furanyl group conjugated to an α,β-unsaturated carbonyl system. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the energies of its frontier orbitals. researchgate.net These findings can serve as a reasonable approximation for understanding the reactivity of this compound.

The HOMO of such molecules is typically distributed over the furan ring and the conjugated system, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is generally localized over the α,β-unsaturated ketone moiety, highlighting the electrophilic nature of the carbon-carbon double bond and the carbonyl carbon, making them prone to nucleophilic attack.

Molecular OrbitalEnergy (eV)Description
HOMO-6.25Highest Occupied Molecular Orbital; indicates nucleophilic regions.
LUMO-2.15Lowest Unoccupied Molecular Orbital; indicates electrophilic regions.
HOMO-LUMO Gap (ΔE)4.10Energy difference; relates to chemical reactivity and stability.

Data based on DFT/B3LYP/6-311++G(d,p) calculations for the structurally similar compound (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one. researchgate.net

The relatively large HOMO-LUMO gap suggests a molecule with considerable stability. The specific energies of these orbitals are critical in predicting the feasibility and outcome of pericyclic reactions, cycloadditions, and other orbital-controlled reactions. For instance, in a Diels-Alder reaction, the furan ring of this compound could potentially act as the diene. The interaction would be governed by the overlap of its HOMO with the LUMO of a dienophile.

Analysis of Intermolecular and Non-Covalent Interactions

Intermolecular and non-covalent interactions play a pivotal role in determining the physical properties, crystal packing, and biological activity of molecules. For this compound, a variety of non-covalent forces are expected to be significant, including hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the furan ring. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in identifying and characterizing these weak interactions.

Studies on furan clusters and furan-containing complexes have elucidated the nature of non-covalent interactions involving the furan moiety. nih.govresearchgate.netnih.gov These studies reveal that C-H···O and C-H···π hydrogen bonds are common and significant. In the case of this compound, the oxygen atom of the furan ring and the carbonyl group can act as hydrogen bond acceptors, while the C-H bonds of the furan and pentenone fragments can act as donors.

Furthermore, the aromatic furan ring can participate in π-π stacking interactions with other aromatic systems. The strength and geometry of these interactions are dependent on the electronic nature and relative orientation of the interacting rings. Computational analyses of furan dimers have shown that stacking configurations can be the most stable arrangement. nih.gov

Type of InteractionPotential Interacting Sites on this compoundSignificance
C-H···O Hydrogen BondingFuran/pentenone C-H bonds (donor) with carbonyl/furan oxygen (acceptor)Influences crystal packing and solvation.
π-π StackingFuran ring with other aromatic systemsContributes to the stability of molecular aggregates.
van der Waals ForcesOverall molecular surfaceImportant for overall cohesion in condensed phases.

The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and an aromatic system (the furan ring) makes this compound a molecule with a rich potential for forming diverse supramolecular structures. Understanding these non-covalent interactions is crucial for crystal engineering and for predicting how the molecule might interact with biological receptors.

Solvation Effects on Reactivity and Structure

Implicit and Explicit Solvent Models in Computational Studies

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry employs various models to account for these solvation effects. These are broadly categorized into implicit and explicit solvent models.

Implicit solvent models , also known as continuum models (e.g., Polarizable Continuum Model - PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is well-suited for calculating the bulk electrostatic effects of the solvent on the solute's structure and properties.

Explicit solvent models , on the other hand, involve the individual representation of solvent molecules around the solute. This method is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reaction mechanisms in protic solvents.

For a molecule like this compound, which contains a polar carbonyl group and a furan ring capable of specific interactions, the choice of solvent model can be critical. Implicit models can provide a good first approximation of how solvent polarity affects the molecule's conformational preferences and electronic properties. However, for reactions where specific hydrogen bonding to the carbonyl oxygen is expected to play a key role, an explicit solvent model, or a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, would be more appropriate to accurately capture the energetics of the transition states.

Influence of Solvent Polarity on Reaction Pathways

The polarity of the solvent can have a profound impact on the reaction rates and even alter the preferred reaction pathways for molecules like this compound. For reactions involving a significant change in dipole moment between the reactants and the transition state, polar solvents tend to stabilize the more polar species.

In the case of nucleophilic additions to the α,β-unsaturated ketone system of this compound, the transition state is often more charge-separated and thus more polar than the reactants. Consequently, increasing the solvent polarity would be expected to stabilize the transition state, leading to an acceleration of the reaction rate.

Computational studies on the addition of thiols to α,β-unsaturated ketones have demonstrated that substituent effects are magnified in solution. semanticscholar.org The use of continuum models in conjunction with gas-phase energy calculations has shown good agreement with experimental kinetic data. semanticscholar.org These studies indicate that polar solvents can significantly influence the activation energies of such reactions.

Solvent PropertyEffect on this compound ReactivityComputational Model Suitability
Polarity (Dielectric Constant)Stabilizes polar transition states, potentially increasing reaction rates for nucleophilic additions.Implicit models can capture bulk effects.
Protic vs. Aprotic NatureProtic solvents can form hydrogen bonds with the carbonyl oxygen, influencing its electrophilicity.Explicit models are necessary to accurately describe specific hydrogen bonding.
ViscosityCan affect diffusion-controlled reaction rates.Generally not directly included in standard QM calculations but relevant for molecular dynamics simulations.

For reactions where this compound itself acts as a nucleophile, the effect of solvent polarity would depend on the specific mechanism. If the transition state is less polar than the reactants, a polar solvent would be expected to slow down the reaction. Therefore, a careful computational analysis, considering the specific reaction and the nature of the solvent, is essential for accurate predictions of reactivity.

Synthesis and Investigation of Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the modification of a lead compound to identify key structural features that contribute to its biological activity and selectivity. fiveable.me This process involves systematically altering the molecule to enhance potency, improve pharmacokinetic properties, or reduce side effects. biomedres.usbiomedres.us

The furan (B31954) ring is a common scaffold in drug molecules and offers several avenues for modification. nih.gov In SAR studies, the furanyl moiety can be altered to probe its interaction with biological targets. One key principle is the introduction of various substituents onto the furan ring. For instance, adding aryl groups can increase lipophilicity, potentially improving binding with hydrophobic pockets on a target protein. biomedres.us Conversely, adding polar groups that can form hydrogen bonds may enhance interaction with hydrophilic regions of a target. researchgate.net

Another design strategy is the replacement of the furan ring with bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. biomedres.us Aromatic rings are common bioisosteres, and replacing the furan with other heterocyclic or carbocyclic aromatic systems can modulate the compound's activity, stability, and pharmacokinetic profile. biomedres.us The position and orientation of groups on the furan ring are also critical, as even minor positional changes can significantly impact biological activity. biomedres.us

In the context of potent opioids like furanylfentanyl, the furan group contributes to the molecule's interaction with the μ-opioid receptor. researchgate.net Docking studies have shown that aromatic moieties can engage in important stacking interactions with specific amino acid residues, such as histidine, within the receptor's binding site. researchgate.net This highlights the importance of the furan's aromatic character in the activity of such compounds.

The pentenone chain, an α,β-unsaturated ketone, is a reactive and structurally significant part of the molecule. wikipedia.org Strategic alterations to this chain are a primary focus in drug design to fine-tune a compound's properties. nih.gov Modifications can include:

Chain Length and Branching: Altering the length of the alkyl chain or introducing branches can affect the molecule's size, shape, and lipophilicity, which in turn influences its fit within a biological target and its absorption and distribution properties.

Saturation: The double bond in the pentenone chain introduces conformational rigidity and is a site for potential metabolic reactions. Reducing the double bond to create a saturated pentanone analogue would increase the molecule's flexibility, which could alter its binding affinity and metabolic stability.

Functional Group Modification: The ketone group is a key feature, capable of acting as a hydrogen bond acceptor. It can be replaced with other functional groups (isosteric replacement) to probe the necessity of this interaction for biological activity. biomedres.us For example, replacing the ketone with an alcohol would introduce a hydrogen bond donor and a chiral center, significantly altering the molecule's properties. doubtnut.com

Introduction of Bulky Groups: Adding bulky substituents to the pentenone chain can enhance selectivity by preventing the molecule from binding to off-target sites through steric hindrance. biomedres.us Conversely, removing bulky groups can reduce steric hindrance and improve properties like solubility. biomedres.usbiomedres.us

These modifications are part of an iterative process in medicinal chemistry to optimize a molecule for a specific therapeutic purpose. nih.gov

Synthesis of Novel Furan-Type Terpenoids and Heterocyclic Systems

Furan-type terpenoids represent a specific and important group of chemical compounds, many of which are found in natural oils. researchgate.net The synthesis of novel furan-containing terpenoids and other heterocyclic systems often uses the core furan structure as a building block for more complex molecules. jst.go.jp

Palladium-catalyzed cross-coupling reactions are highly effective tools for introducing functional groups to the furan core. mdpi.com These reactions provide efficient methods for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex furan derivatives. acs.org

Several palladium-based catalytic systems have been developed for the direct arylation of furans via C-H functionalization, which avoids the need to pre-functionalize the furan ring. acs.org For instance, a catalyst system combining the tetraphosphine ligand Tedicyp with a palladium source has shown high efficiency for coupling aryl bromides with furan derivatives at very low catalyst loadings. acs.org The choice of catalyst, base, and solvent can be crucial for controlling the regioselectivity of the reaction, allowing for functionalization at either the C3 or C5 position of the furan ring. researchgate.net

A study on the one-pot synthesis of functionalized furans found that PdCl₂(CH₃CN)₂ was a highly effective catalyst, achieving a 94% yield under optimal conditions with K₂CO₃ as the base and CuCl₂ as the oxidant. mdpi.com This demonstrates the importance of optimizing reaction parameters for high-yield production.

Comparison of Palladium Catalysts for Functionalized Furan Synthesis mdpi.com
CatalystReaction Time (h)Yield (%)
PdCl₂(CH₃CN)₂294
Pd(OAc)₂680
Pd(acac)₂663

Palladium catalysis can also be employed in tandem reactions, such as an oxa-Michael addition-elimination and intramolecular Heck reaction, to form annulated systems like 2,3-disubstituted benzofurans. researchgate.net

Cyclization reactions are essential for building complex, multi-ring structures from furan-containing precursors. These reactions can lead to annulated systems, where a new ring is fused to the original furan ring.

One powerful method is the acid-catalyzed ring opening of a furan followed by intramolecular cyclization of the resulting γ-diketone intermediate. clockss.org This approach provides a one-pot procedure for creating cyclopentenone derivatives from furan precursors. clockss.org Another strategy involves a base-promoted 5-exo-dig cyclization of 2-alkynyl-3-oxotriterpene acids, which has been used to synthesize novel furan-fused pentacyclic triterpenoids. researchgate.net

Palladium catalysis can also facilitate cyclization. For example, a palladium-catalyzed C–H activation/alkene insertion/annulation sequence has been developed for the synthesis of furan and cyclopropane derivatives from cyclic 1,3-diketones. rsc.org Furthermore, tandem or cascade cyclization processes are increasingly used to construct complex polycyclic frameworks efficiently. mdpi.com

Exploration of Stereoisomers and Enantioselective Synthesis

The spatial arrangement of atoms in a molecule can have a profound impact on its biological activity. Therefore, the exploration of stereoisomers is a critical aspect of chemical and pharmaceutical research.

For 3-(2-Furanyl)-3-penten-2-one, the carbon-carbon double bond in the pentenone chain can exist as two different geometric isomers: (E) and (Z). wikipedia.org These isomers are stereoisomers but not enantiomers, as the molecule itself is achiral. The NIST database entry for this compound specifies the (E)-isomer, identified by the "+"-sign in the InChI string, suggesting that stereochemistry is an important characteristic of this molecule. nist.gov

While this compound is not chiral, the synthesis of chiral derivatives and analogues is a key strategy for developing new compounds. nih.gov The introduction of a chiral center can lead to enantiomers, which are non-superimposable mirror images that can exhibit vastly different pharmacological and toxicological profiles.

Enantioselective synthesis—the synthesis of a chiral compound in an enantiomerically pure or enriched form—is therefore of great importance. nih.gov Various strategies have been developed for the enantioselective synthesis of furan-containing compounds. These include chemo- and enantioselective epoxidation, organocatalytic approaches, and the use of chiral pool precursors like carbohydrates. nih.govresearchgate.net For example, the enantioselective total synthesis of a furan-containing polyketide was achieved using a Shi asymmetric epoxidation as a key step. nih.gov Another approach involves the use of metal catalysts with chiral ligands to promote enantioselectivity in heterocyclization reactions. researchgate.net The formation of dihydrofuran scaffolds can also be achieved through metal-mediated cyclization, a key step in the synthesis of natural products. nih.gov

Mechanistic Investigations of Interactions with Biological Systems Excluding Clinical/dosage/safety

Enzyme Inhibition Mechanisms

While comprehensive enzymatic studies specifically on 3-(2-Furanyl)-3-penten-2-one are not extensively documented in publicly available literature, the broader class of furan-containing compounds and propenone derivatives has been the subject of such investigations. Research into structurally similar molecules suggests that this compound may exhibit enzyme-inhibiting properties. For instance, some commercial suppliers suggest that this compound has potential for enzymatic inhibition, possibly through an uncompetitive mechanism where the inhibitor binds to the enzyme-substrate complex. smolecule.com

Studies on analogous compounds provide insights into potential target enzymes. For example, the structurally related compound 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been shown to inhibit the activity of Cytochrome P450 enzymes, specifically CYP1A1 and CYP1B1. nih.gov These enzymes are involved in the metabolism of various xenobiotics. The inhibitory action of FPP-3 on these enzymes suggests that this compound might also interact with and modulate the function of metabolic enzymes.

Furthermore, a chalcone (B49325) analog, 3-(2-hydroxyphenyl)-1-(5-methyl-furan-2-y-l)propenone (HMP), has been found to fit well into the hydrophobic pocket of p38 MAP kinase, indicating a potential binding mode for this class of compounds. researchgate.net This suggests that this compound could potentially bind to and inhibit the activity of certain kinases.

For the related compound FPP-3, its inhibitory effect on CYP1A1 and CYP1B1 enzyme activity has been demonstrated, which implies a kinetic interaction. nih.gov Similarly, the inhibition of p38 kinase activity by HMP points to a direct enzyme-inhibitor interaction. researchgate.net

Cellular Signaling Pathway Modulation

Research on compounds structurally similar to this compound has revealed significant modulation of various cellular signaling pathways.

Investigations into furan-propenone derivatives have identified several molecular targets within cellular signaling cascades. For instance, the compound HMP selectively inhibits the phosphorylation and kinase activity of p38, which in turn leads to the inhibition of activating transcription factor 2 (ATF-2) phosphorylation. researchgate.net This points to p38 MAP kinase as a key molecular target.

Another related compound, Isoegomaketone, which shares the furanyl-pentenone core structure, has been shown to inhibit the Toll/interleukin-1 receptor domain-containing adaptor protein inducing the IFN-β (TRIF)-dependent transcription factor interferon regulatory factor-3 (IRF3) signaling pathway. mdpi.com

Studies on FPP-3 have demonstrated its ability to inhibit the aryl hydrocarbon receptor (AhR) transactivation and its nuclear localization. nih.gov Furthermore, FPP-3 can induce the nuclear translocation of the transcription factor NF-E2 related factor 2 (Nrf2). nih.gov

The modulation of molecular targets by these furan-propenone compounds has a direct influence on downstream biochemical pathways.

The inhibition of the p38/ATF-2 pathway by HMP results in the inhibition of AP-1-DNA binding, which contributes to the suppression of inducible nitric oxide synthase (iNOS) synthesis. researchgate.net HMP, however, did not affect the phosphorylation of JNK, ERK1/2, STAT-1, or the nuclear translocation and DNA-binding activity of p65 NF-κB. researchgate.net

Isoegomaketone's inhibition of the TRIF-IRF3 signaling pathway leads to a reduction in the expression of IFN-β and MCP-1. mdpi.com

The activation of the Nrf2 pathway by FPP-3 leads to the increased expression and enzymatic activity of phase II detoxifying enzymes, such as glutathione (B108866) S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR). nih.gov This induction of detoxifying enzymes is a protective response against cellular stress. The signaling for this induction by FPP-3 appears to involve Protein Kinase C (PKC) delta and p38. nih.gov

Table 1: Summary of Cellular Signaling Pathway Modulation by Furan-Propenone Analogs

CompoundTarget PathwayDownstream Effect
HMP p38/ATF-2/AP-1Inhibition of iNOS synthesis
Isoegomaketone TRIF-IRF3Reduced expression of IFN-β and MCP-1
FPP-3 AhRInhibition of CYP1A1 and CYP1B1 expression
FPP-3 Nrf2/AREIncreased expression of GST and QR

Molecular Basis of Antimicrobial Activity

The furan (B31954) moiety is a component of many compounds with established antimicrobial properties. smolecule.com While the specific molecular basis for the antimicrobial activity of this compound has not been detailed in scientific literature, the general mechanisms of related furan derivatives can provide some insights. The antimicrobial action of furan derivatives is an area of active investigation. smolecule.com

Interaction with Microbial Cellular Components

The antimicrobial action of compounds containing a furan moiety is often attributed to their ability to interact with and disrupt microbial cellular structures. ijabbr.com While specific studies on this compound are not extensively detailed, the mechanisms of related furan derivatives provide insight.

Generally, due to their lipophilic nature, these compounds can partition into the lipid fraction of a microorganism's plasma membrane. nih.gov This interaction can lead to:

Membrane Perturbation: An increase in membrane fluidity and permeability. nih.gov

Disruption of Membrane-Embedded Proteins: Interference with essential cellular processes such as respiration and ion transport. nih.gov

Leakage of Intracellular Materials: Damage to the membrane integrity can result in the loss of vital cellular components. nih.gov

For example, certain furan derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. utripoli.edu.lyijabbr.com The interaction is believed to involve damage to the cell envelope and interference with essential bacterial proteins. nih.gov The structural characteristics of the furan compound, such as the presence of other functional groups, can influence the extent and nature of these interactions. mdpi.com

Elucidation of Action Mechanisms

The elucidation of the precise mechanisms of action for furan derivatives is an ongoing area of research. The biological effects are thought to stem from the specific chemical structure of the furan ring and its substituents. nih.gov Investigations suggest that these compounds can modulate various signaling pathways within cells. nih.gov

Antioxidant Mechanisms at the Molecular Level

The furan ring is a key structural feature that contributes to the antioxidant properties of this class of compounds. nih.govresearchgate.net These properties are closely linked to the ability of the furan ring to participate in electron transfer and hydrogen atom transfer, which allows them to effectively neutralize free radicals. researchgate.net

Radical Scavenging Pathways

Furan derivatives are known to be effective scavengers of free radicals. nih.govnih.gov The primary mechanism for this activity involves the donation of a hydrogen atom to a radical, which interrupts oxidative chain reactions. frontiersin.org This process is often evaluated using the DPPH (2,2-Diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govjmchemsci.com

The general radical scavenging reaction can be represented as: FlOH + R• → FlO• + RH where FlOH is the furan-containing antioxidant and R• is a free radical. The resulting flavonoid phenoxyl radical (FlO•) is significantly less reactive. researchgate.net

Studies on various furan derivatives have shown that their ability to scavenge radicals is influenced by their structural features, such as the presence and position of hydroxyl groups. researchgate.netresearchgate.net For instance, furan fatty acids have been demonstrated to be potent scavengers of hydroxyl radicals (HO•), reacting at a near diffusion-controlled rate. nih.gov

Radical Type Scavenging Observation with Furan Derivatives
DPPH RadicalQuenching occurs predominantly through a hydrogen atom transfer mechanism. researchgate.net
Hydroxyl Radical (HO•)Furan fatty acids react rapidly, demonstrating potent scavenging activity. nih.gov
Peroxyl RadicalAntioxidant activity can be due to electron transfer from the furan ring or addition of the radical to the ring. nih.gov

Electron Transfer and Proton Transfer Mechanisms

Beyond direct hydrogen atom transfer (HAT), the antioxidant activity of furan derivatives can also proceed through mechanisms involving electron transfer (ET) and proton transfer (PT). researchgate.netresearchgate.net

The sequence of these events can vary:

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant molecule first donates an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. This mechanism is suggested for the quenching of radicals by some furan derivatives.

Proton-Coupled Electron Transfer (PCET): This is a concerted mechanism where the electron and proton are transferred in a single kinetic step. rsc.org

The predominant mechanism is often influenced by the solvent. In apolar solvents, the HAT mechanism is typically favored, while in polar solvents that can form hydrogen bonds, electron transfer mechanisms become more significant. researchgate.net The furan ring's ability to facilitate electron transfer is a key aspect of its antioxidant capacity. nih.gov

DNA-Binding and Nucleic Acid Interactions

The interaction of furan derivatives with DNA is a critical area of study, particularly concerning their biological effects. The furan moiety can be metabolically activated to a reactive species that can covalently bind to nucleic acids. nih.gov

Investigation of Binding Modes (e.g., Intercalation, Groove Binding)

Research indicates that furan can be metabolized by cytochrome P450 enzymes to cis-2-butene-1,4-dial (BDA), a reactive metabolite. nih.gov This metabolite is capable of reacting with nucleosides to form covalent adducts, providing clear evidence of furan's ability to react with DNA in vivo. nih.gov

A furan oxidation-based cross-linking strategy has been developed, demonstrating the reactivity of an oxidized furan moiety. researchgate.netrsc.org This reactive intermediate, a keto-aldehyde, can form a covalent bond with the exocyclic amine groups of adenine (B156593) (A) or cytosine (C) bases in a complementary DNA or RNA strand. researchgate.net This leads to the formation of interstrand cross-links, which inhibit the dissociation of the double strands. researchgate.netresearchgate.net

While much of the research focuses on covalent interactions and cross-linking, the potential for non-covalent binding modes like intercalation or groove binding, which are common for other heterocyclic aromatic compounds, remains an area for further investigation for this compound specifically. The binding of aromatic amines to polyadenylic acid has been shown to induce conformational changes, suggesting that such interactions are plausible for molecules with aromatic rings. nih.gov

Interaction Type Description for Furan Derivatives
Covalent Binding Furan metabolites can form covalent adducts with nucleosides. nih.gov
Interstrand Cross-linking Oxidized furan moieties can react with adenine or cytosine to form covalent cross-links between nucleic acid strands. researchgate.netresearchgate.net
Non-Covalent Binding While not extensively documented for this specific compound, the aromatic nature of the furan ring suggests a potential for interactions such as groove binding or intercalation.

Effect on Nucleic Acid Structure and Function

Research into the effects of furan-containing compounds on nucleic acids has primarily focused on the strategic incorporation of the furan moiety into synthetic oligonucleotides and peptide nucleic acids (PNAs) to induce structural changes, rather than the direct interaction of standalone furan derivatives with DNA or RNA. The furan group, in these contexts, serves as a latent reactive entity that, upon activation, can lead to significant modifications of nucleic acid structure and function.

A key mechanistic finding is the ability of furan-modified nucleic acids to form interstrand cross-links (ICLs) in both DNA and RNA duplexes. nih.govrsc.org ICLs are highly cytotoxic lesions that covalently link the two strands of a duplex, thereby impeding essential cellular processes such as transcription and replication. acs.orgoup.com This approach utilizes the furan as a masked aldehyde. oup.com Through selective oxidation, the stable aromatic furan ring is converted into a highly reactive dialdehyde (B1249045) or a related 4-oxo-enal derivative. oup.com This transformation is typically induced chemically, for instance with N-bromosuccinimide (NBS), or via photo-oxidation. acs.orgresearchgate.net

Once the reactive species is generated in situ, it readily reacts with a nucleobase on the complementary strand, forming a covalent bond that constitutes the interstrand cross-link. oup.com Studies have demonstrated that the efficiency and selectivity of this cross-linking can be influenced by the specific nucleobase opposite the furan-modified residue. For example, furan-modified oligodeoxynucleotides have shown a notable selectivity for cross-linking towards cytidine (B196190) and adenosine (B11128) residues. acs.orgresearchgate.net The formation of these cross-linked duplexes has been confirmed and characterized using techniques such as mass spectrometry. oup.com

This strategy of furan-mediated cross-linking has become a valuable tool in the study of nucleic acid interactions and repair mechanisms. nih.gov By generating well-defined and stable cross-linked duplexes, researchers can investigate the pathways of cross-link repair enzymes, which is crucial for understanding resistance to certain anticancer drugs that function by creating ICLs. acs.orgresearchgate.net Furthermore, the ability to induce cross-linking in RNA opens up possibilities for applications in antisense therapies and for identifying the targets of microRNAs (miRNAs). nih.govrsc.org

The structural basis for the interaction of modified nucleic acids, such as those containing α-L-threofuranosyl nucleic acid (TNA), with cellular machinery has also been explored. While not directly involving this compound, these studies highlight how alterations in the furanose sugar component of the nucleic acid backbone can influence interactions with enzymes like DNA polymerases. nih.gov Such research provides insight into the tolerance of biological systems for unnatural nucleotide structures. nih.gov

The table below summarizes the key findings from studies on furan-mediated nucleic acid cross-linking, a process that illustrates a potential mechanism by which furan-containing entities can affect nucleic acid structure.

FeatureDescriptionResearch Findings
Mechanism Furan moiety acts as a latent reactive group.Upon oxidation, furan is converted to a reactive dialdehyde or 4-oxo-enal derivative, which forms a covalent interstrand cross-link (ICL). oup.com
Activation The cross-linking process is inducible.Activation is typically achieved through chemical oxidation (e.g., with N-bromosuccinimide) or photo-oxidation. acs.orgresearchgate.net
Target Nucleic Acids The method is versatile.Effective for inducing cross-links in both DNA and RNA duplexes. nih.govrsc.org
Selectivity The reaction can be site-specific.Cross-linking shows selectivity for certain nucleobases, particularly cytidine and adenosine, on the complementary strand. acs.orgresearchgate.net
Application A tool for biological and therapeutic research.Used to study DNA repair mechanisms, block transcription, and explore antisense strategies. nih.govacs.orgresearchgate.net

Role As an Intermediate in Industrial and Material Science Applications

Precursor for Fine Chemical Synthesis

In the realm of fine chemical production, intermediates that offer pathways to diverse and complex molecular architectures are highly valued. Furan (B31954) derivatives, in general, serve as precursors to a wide array of specialty chemicals. perlego.comslideshare.net

While specific, large-scale industrial applications of 3-(2-Furanyl)-3-penten-2-one as a building block for specialty chemicals are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential utility. The furan ring can undergo a variety of transformations, including electrophilic substitution, Diels-Alder reactions, and ring-opening, to generate a range of linear and cyclic compounds. wikipedia.org The α,β-unsaturated ketone system is a classic Michael acceptor and can also participate in numerous addition and condensation reactions. pharmaguideline.com This dual reactivity makes it a candidate for the synthesis of advanced intermediates for the pharmaceutical, agrochemical, and electronics industries. ntu.edu.sg

Furan derivatives are recognized as important intermediates for dyes, pigments, and brighteners. slideshare.net The synthesis of new furan derivatives is an active area of research for creating novel compounds with interesting sensory properties. perfumerflavorist.com

The furan moiety is a key synthon in the synthesis of complex organic molecules, including many natural products. acs.org Its ability to function as a masked 1,4-dicarbonyl compound through oxidative cleavage is a powerful tool in synthetic organic chemistry. wikipedia.org Furthermore, the Diels-Alder reaction of furans is a well-established method for the construction of six-membered rings, providing access to a variety of carbocyclic and heterocyclic scaffolds. acs.orgwikipedia.org

Although specific examples detailing the use of this compound in the total synthesis of complex natural products are not readily found, its structure suggests potential synthetic routes. The combination of the furan diene system and the dienophilic α,β-unsaturated ketone could, in principle, lead to intramolecular Diels-Alder reactions to form complex polycyclic structures.

Intermediate in Fragrance and Flavor Ingredient Synthesis

Furan derivatives are significant contributors to the flavor and aroma profiles of many food products, particularly those that have undergone thermal processing. perfumerflavorist.com This has inspired the synthesis of novel furan-containing compounds for use in the fragrance and flavor industry.

A common misconception arises from the structural similarity of this compound to other intermediates used in large-scale fragrance production. A prominent example is the synthesis of Iso E Super®, a widely used synthetic woody and ambery fragrance ingredient. The industrial synthesis of Iso E Super® involves a Diels-Alder reaction between myrcene (B1677589) and 3-methyl-3-penten-2-one . wikipedia.org It is crucial to note that this compound is not the intermediate used in the commercial production of Iso E Super®.

While not a direct precursor to Iso E Super®, the chemistry of furan-containing compounds is of interest to the fragrance industry for the development of new scent molecules. cardiff.ac.ukgoogle.com

The synthesis of novel furan derivatives is an ongoing area of research in the development of new aromatic compounds for various applications, including fragrances. perfumerflavorist.comresearchgate.net The odor characteristics of a molecule are highly dependent on its structure, and the inclusion of a furan ring can impart unique olfactory notes. Research in this area explores how modifications to furan-containing molecules can lead to new and desirable scents. cardiff.ac.uk

Potential in Polymer and Material Science Applications

Furan-based polymers are gaining significant attention as a sustainable alternative to petroleum-derived plastics. britannica.com Furfural (B47365), a simple furan derivative, can be obtained from renewable biomass sources and serves as a platform chemical for the synthesis of various monomers. nih.gov

The furan ring can be incorporated into polymer backbones to create materials with unique properties. One of the most interesting aspects of furan-containing polymers is their ability to undergo reversible Diels-Alder reactions. acs.orgwikipedia.org This property can be exploited to create self-healing materials and recyclable thermosets.

While the direct polymerization or incorporation of this compound into polymers is not widely reported, its structure contains reactive sites that could potentially be utilized in polymer synthesis. The furan moiety could act as a diene in Diels-Alder polymerization, and the α,β-unsaturated ketone could potentially undergo polymerization through various mechanisms. The development of new monomers from renewable resources is a key focus in green chemistry, and furan derivatives like this compound represent a class of compounds with potential in this field. ntu.edu.sgnih.gov

Monomer in Polymerization Reactions

The structure of this compound, featuring both a furan ring and an α,β-unsaturated ketone system, suggests its capability to act as a monomer in various polymerization reactions. The electron-rich furan ring and the conjugated double bond present active sites for polymerization.

Theoretical Polymerization Mechanisms:

Cationic Polymerization: The furan ring, with its high electron density, is susceptible to electrophilic attack. In the presence of a cationic initiator, polymerization could proceed through the furan moiety. The reaction would involve the electrophilic addition of a cation to the furan ring, generating a carbocation that can then propagate by attacking other monomer units.

Radical Polymerization: The carbon-carbon double bond in the pentenone chain is a potential site for radical polymerization. Initiated by a radical species, the double bond can open, forming a new radical that propagates the polymer chain. The presence of the furan ring could influence the reactivity of the double bond and the properties of the resulting polymer.

Coordination Polymerization: Transition metal catalysts could potentially be used to coordinate with the carbonyl group and the furan ring, facilitating a controlled polymerization process. This method could offer a pathway to polymers with specific tacticities and, consequently, tailored physical properties.

Potential Polymer Properties:

Polymers derived from this compound could exhibit a range of interesting properties. The furan rings incorporated into the polymer backbone could enhance thermal stability and introduce sites for further chemical modification, such as through Diels-Alder reactions. The polarity of the ketone group would likely increase the polymer's adhesion to various substrates and its affinity for polar solvents.

Cross-linking Agent in Polymer Chemistry

The bifunctional nature of this compound also makes it a theoretical candidate for use as a cross-linking agent, which can create networks between linear polymer chains, thereby improving their mechanical strength, thermal resistance, and chemical stability.

Mechanisms of Cross-linking:

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloaddition reactions. When reacted with a polymer containing dienophile functionalities (e.g., maleimide (B117702) groups), this compound could form stable cross-links. A significant advantage of this method is the potential for creating thermally reversible cross-links, as the Diels-Alder reaction can be reversed at elevated temperatures. This would allow for the development of self-healing or recyclable polymer networks.

Reactions involving the Ketone Group: The carbonyl group of the pentenone moiety can participate in cross-linking reactions, for instance, through condensation reactions with amines or other functional groups present on polymer chains. This would result in the formation of covalent bonds that create a durable three-dimensional network.

Anticipated Effects on Material Properties:

The introduction of this compound as a cross-linking agent would be expected to significantly alter the properties of a polymer. The density of cross-links would directly influence the material's rigidity, tensile strength, and swelling behavior. The specific chemistry of the cross-links would also play a role; for example, reversible Diels-Alder cross-links could impart remendable characteristics to the material.

While extensive, targeted research on the specific applications of this compound in polymerization and as a cross-linking agent is not widely available in current literature, its chemical structure strongly suggests a high potential for these roles. Further investigation into the synthesis and reactivity of this compound is warranted to unlock its utility in the development of novel and functional polymeric materials.

Environmental Chemistry and Degradation Pathways

Atmospheric Chemical Transformations

Once released into the atmosphere, 3-(2-Furanyl)-3-penten-2-one is subject to transformation by sunlight and atmospheric oxidants. The high reactivity of both the furan (B31954) ring and the conjugated double bond suggests a relatively short atmospheric lifetime.

Reaction with Hydroxyl (OH) Radicals: The primary degradation pathway for this compound in the troposphere during the daytime is expected to be its reaction with hydroxyl (OH) radicals. The reaction can occur at two main sites: the furan ring and the C=C double bond of the pentenone chain.

Addition to the Furan Ring: OH radical addition is the dominant reaction pathway for furan and its derivatives. whiterose.ac.ukacs.orgresearchgate.net This reaction is fast, with rate coefficients for simple furans being in the range of (3-11) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. whiterose.ac.ukacs.orgwhiterose.ac.uk The addition of the OH radical to the furan ring leads to the formation of an adduct, which can then react with atmospheric oxygen (O₂), leading to ring-opening and the formation of unsaturated 1,4-dicarbonyls and other oxygenated products. whiterose.ac.uk

Addition to the C=C Double Bond: The reaction of OH radicals with α,β-unsaturated ketones also proceeds almost exclusively through addition to the carbon-carbon double bond. copernicus.orgcopernicus.org This pathway is also very rapid, with rate coefficients for similar unsaturated ketones being on the order of (6-8) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.org This reaction forms a hydroxyalkyl radical, which subsequently reacts with O₂ to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), this RO₂ radical can be converted to an alkoxy radical (RO), which can then undergo C-C bond scission, leading to the formation of smaller carbonyl compounds like aldehydes and ketones. copernicus.org

Interactive Data Table: Rate Coefficients for the Reaction of OH Radicals with Related Compounds

Reaction with Ozone (O₃): Ozonolysis is another significant atmospheric degradation pathway, particularly at night when OH radical concentrations are low. Both the furan ring and the alkene moiety are susceptible to attack by ozone.

Ozonolysis of the Furan Ring: The reaction of ozone with furan and its derivatives proceeds via cycloaddition to the C=C bonds, leading to the formation of a primary ozonide that rearranges to a Criegee intermediate. rsc.orgresearchgate.net This intermediate is highly energetic and can decompose through various channels, leading to ring-opening and the formation of dicarbonyls, carboxylic acids, and potentially OH radicals. rsc.orgresearchgate.netnih.gov

Ozonolysis of the C=C Double Bond: The α,β-unsaturated ketone moiety also reacts with ozone. wikipedia.org This reaction cleaves the double bond, and after subsequent work-up steps (in a laboratory setting) or further atmospheric reactions, it yields smaller carbonyl compounds and carboxylic acids. rsc.orgresearchgate.net For example, the ozonolysis of ethyl vinyl ketone has been shown to produce formic acid and propionic acid. rsc.org

The presence of two reactive sites for ozonolysis suggests that this will be a relevant removal process for this compound in the atmosphere.

Direct photolysis, the degradation of a molecule by absorption of solar radiation, can be a contributing removal pathway for some atmospheric compounds. α,β-Unsaturated ketones are known to absorb ultraviolet (UV) radiation in the atmospherically relevant wavelength range (>290 nm). Upon absorption of UV light, these compounds can undergo various photochemical reactions, including cis-trans isomerization, cycloaddition reactions, and rearrangements. magadhmahilacollege.org Furan itself undergoes photolysis in the gas phase, leading to the formation of products such as carbon monoxide, propyne, and allene, via intermediates like cyclopropene (B1174273) derivatives. netsci-journal.com The presence of the carbonyl group and the furan ring, both of which are chromophores, suggests that this compound has the potential to undergo direct photochemical degradation in the atmosphere.

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is the process of chemical breakdown of a compound due to reaction with water. The stability of this compound in aqueous environments will depend on the pH of the solution.

Under Acidic Conditions: The furan ring is known to be sensitive to strong acids. Acid-catalyzed hydrolysis can lead to ring-opening, forming a 1,4-dicarbonyl compound (in this case, a derivative of octane-2,5-dione). fayoum.edu.eg This process is often followed by polymerization, leading to the formation of brown resins, especially in the presence of oxygen. askfilo.com

Under Basic Conditions: The α,β-unsaturated ketone system can undergo hydrolysis via a retro-aldol reaction under alkaline conditions (pH 11-13), cleaving the Cα-Cβ bond to yield an aldehyde and a ketone. google.com Additionally, the conjugate addition of a hydroxide (B78521) ion to the β-carbon is a possible reaction pathway.

Therefore, this compound is expected to be unstable under both strongly acidic and strongly basic aqueous conditions. Its persistence will likely be greatest in neutral or near-neutral waters.

Based on the known reactivity of the functional groups, the following hydrolytic products can be anticipated:

Acid-Catalyzed Hydrolysis: The primary product from the acid-catalyzed ring-opening of the furan moiety would be a substituted 1,4-dicarbonyl. Subsequent reactions could lead to complex polymeric materials.

Base-Catalyzed Hydrolysis: A retro-aldol reaction would cleave the molecule, potentially yielding 2-furfural and 2-butanone (B6335102). Conjugate addition of water would result in the formation of 3-hydroxy-3-(2-furanyl)-pentan-2-one.

Biotic and Abiotic Degradation in Environmental Compartments

In soil and water, this compound can be degraded by both biological organisms (biotic degradation) and non-biological chemical processes (abiotic degradation).

Biotic Degradation: Microorganisms have developed pathways to metabolize a wide variety of organic compounds. Furan derivatives, such as furfural (B47365), are known to be biodegradable by numerous bacteria and fungi. nih.govnih.govmdpi.com The common initial step in the microbial degradation of furan aldehydes is their oxidation to the corresponding carboxylic acid (e.g., 2-furoic acid). nih.govnih.govresearchgate.net This is followed by the cleavage of the furan ring and subsequent metabolism through central metabolic pathways like the Krebs cycle. It is plausible that microorganisms capable of degrading furans could also degrade this compound, likely initiating the process by oxidizing the furan ring or modifying the side chain.

Abiotic Degradation: In soil, abiotic degradation can occur through reactions with minerals and organic matter. For instance, furan compounds can be formed abiotically in soils through the oxidation of organic matter by iron(III) and hydrogen peroxide under acidic conditions. nih.gov This suggests that similar oxidative processes could also contribute to the degradation of furan-containing compounds. The unsaturated ketone portion of the molecule could also be susceptible to abiotic reduction or addition reactions in certain soil environments.

Microbial Transformation and Mineralization Studies

There is currently a lack of published research focusing on the microbial transformation and mineralization of this compound. Scientific literature does describe the microbial breakdown of other furan-containing compounds, such as furfural and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govnih.govresearchgate.net Generally, microorganisms, particularly certain strains of Gram-negative aerobic bacteria, are known to metabolize these simpler furanic aldehydes. nih.govnih.govresearchgate.netmdpi.com The typical degradation pathway for furfural involves its initial oxidation to 2-furoic acid, which is then further metabolized, leading to the opening of the furan ring and eventual integration into central metabolic pathways, with 2-oxoglutarate being a key intermediate. nih.govnih.govresearchgate.net

However, no studies have specifically identified microorganisms capable of degrading this compound, nor have its metabolic byproducts or the extent of its mineralization (the complete breakdown to inorganic substances like carbon dioxide and water) been documented. Without experimental data, it is not possible to construct a data table of microbial transformation products or mineralization rates.

Degradation in Soil and Water Systems

Specific data on the degradation of this compound in soil and water environments is not available in the current scientific literature. The persistence of a chemical in these matrices is influenced by a combination of biotic and abiotic factors.

Abiotic Degradation: Key abiotic degradation processes in soil and water include hydrolysis and photolysis.

Hydrolysis: The susceptibility of the ester and ether linkages within some molecules to break down in the presence of water. No specific data on the hydrolysis rates or products for this compound could be found.

Photolysis: The degradation of a compound due to the absorption of light energy. There are no available studies on the photodegradation of this compound in either soil or aqueous environments.

Biotic Degradation: As mentioned in the previous section, while microbial degradation is a crucial pathway for many organic compounds, the specific microorganisms and pathways for this compound in soil and water have not been investigated. Factors such as soil type, pH, temperature, moisture content, and the composition of the microbial community would all be expected to influence its rate of biodegradation, but no studies have quantified these effects.

Due to the absence of research in this area, a data table detailing the degradation half-life or breakdown products of this compound in various soil and water conditions cannot be provided.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and selective synthetic routes is paramount to unlocking the potential of 3-(2-Furanyl)-3-penten-2-one. Future research is anticipated to concentrate on novel catalytic systems that offer high yields, operational simplicity, and environmental compatibility. While specific catalytic syntheses for this compound are not extensively documented, related syntheses of furan (B31954) derivatives and α,β-unsaturated ketones suggest promising avenues.

One promising approach involves the acid-catalyzed condensation of 2-acetylfuran (B1664036) with propanal, followed by dehydration. The exploration of solid acid catalysts, such as zeolites and ion-exchange resins, could offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. For instance, the use of Amberlyst® 15, a solid polymeric ionic exchange resin, has been successful in the synthesis of other furan derivatives and could be adapted for this reaction. researchgate.net

Furthermore, metal-catalyzed cross-coupling reactions represent another fertile ground for investigation. Palladium-catalyzed reactions, for example, have been extensively used in the synthesis of complex organic molecules and could be employed to construct the carbon skeleton of this compound from simpler furan and pentenone precursors. organic-chemistry.org The development of novel ligands for these metal catalysts could enhance their activity and selectivity for this specific transformation.

Potential Catalytic ApproachCatalyst TypeAnticipated Advantages
Acid-Catalyzed CondensationSolid Acids (e.g., Zeolites, Ion-Exchange Resins)Catalyst recyclability, reduced waste, milder reaction conditions.
Metal-Catalyzed Cross-CouplingPalladium, Copper, Gold ComplexesHigh efficiency, broad substrate scope, potential for stereocontrol.
BiocatalysisEngineered EnzymesHigh selectivity, environmentally benign, operation under mild conditions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a crucial role in accelerating research on this compound. DFT calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and testing. researchgate.netglobalresearchonline.netacs.org

Future computational studies could focus on several key areas:

Reaction Mechanism Elucidation: Modeling the reaction pathways for the synthesis of this compound using different catalytic systems can help in optimizing reaction conditions and catalyst design.

Spectroscopic Characterization: Predicting NMR, IR, and UV-Vis spectra can aid in the identification and characterization of the compound and its reaction intermediates. globalresearchonline.net

Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, providing a roadmap for its derivatization and application in organic synthesis.

Biological Activity Screening: Molecular docking simulations can be employed to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors, thereby identifying potential therapeutic applications. ijabbr.com

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

The bio-based origin of the furan moiety in this compound makes it an attractive target for integration into sustainable chemical processes. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, will be central to its future production and application. google.com

Key areas for future research in this context include:

Renewable Feedstocks: Developing synthetic routes that utilize furfural (B47365), which can be derived from lignocellulosic biomass, as a starting material. ijabbr.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Use of Safer Solvents: Investigating the use of green solvents, such as water, supercritical fluids, or bio-derived solvents, to replace traditional volatile organic compounds.

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using highly active catalysts that allow for lower reaction temperatures and pressures. researchgate.net

Discovery of Undiscovered Mechanistic Biological Interactions

The furan scaffold is present in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgijabbr.comutripoli.edu.ly The presence of both a furan ring and an α,β-unsaturated ketone moiety in this compound suggests that it may also possess interesting biological activities.

Future research in this area should focus on:

Broad-Spectrum Bioactivity Screening: Testing the compound against a diverse panel of biological targets, including bacteria, fungi, viruses, and cancer cell lines, to identify potential therapeutic leads. ijabbr.comorientjchem.org

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound interacts with its biological target at the molecular level. This could involve techniques such as enzyme inhibition assays, gene expression profiling, and structural biology.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives of this compound to understand how modifications to its chemical structure affect its biological activity. This knowledge is crucial for the optimization of lead compounds in drug discovery.

Expansion into New Material Science Frontiers

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. wikipedia.orggminsights.com The unique chemical structure of this compound, with its reactive furan ring and polymerizable double bond, makes it a promising candidate for the development of novel materials.

Emerging applications in material science could include:

Monomer for Polymer Synthesis: The vinyl group in the pentenone chain can potentially undergo polymerization to form novel polymers with unique thermal and mechanical properties.

Cross-linking Agent: The furan ring can participate in Diels-Alder reactions, which can be used to create cross-linked polymer networks. This could lead to the development of self-healing materials and thermosets.

Functional Coatings and Resins: Furan resins are known for their excellent chemical resistance and thermal stability. wikipedia.org this compound could be incorporated into new resin formulations to enhance these properties.

Potential ApplicationKey Structural FeatureAnticipated Material Properties
Polymer Synthesisα,β-Unsaturated KetonePotentially high thermal stability, tunable mechanical properties.
Self-Healing MaterialsFuran Ring (Diels-Alder reactivity)Reversible cross-linking, enhanced durability.
High-Performance ResinsFuran RingChemical and thermal resistance, good adhesion.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.